MOF-808(Zr)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H16O32Zr6 |
|---|---|
Molecular Weight |
1363.7 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboxylate;oxygen(2-);zirconium(4+);hexaformate;tetrahydroxide |
InChI |
InChI=1S/2C9H6O6.6CH2O2.4H2O.4O.6Zr/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;6*2-1-3;;;;;;;;;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);6*1H,(H,2,3);4*1H2;;;;;;;;;;/q;;;;;;;;;;;;4*-2;6*+4/p-16 |
InChI Key |
PSMVYQIDPMJNQP-UHFFFAOYSA-A |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Origin of Product |
United States |
Synthetic Methodologies and Modulated Fabrication of Mof 808 Zr
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal syntheses are the most common routes for producing crystalline MOF-808(Zr). nih.govrsc.org These methods involve heating a solution of the metal precursor (a zirconium salt) and the organic linker (1,3,5-benzenetricarboxylic acid, H₃BTC) in a sealed vessel, typically a Teflon-lined autoclave. preprints.org In solvothermal synthesis, an organic solvent, frequently N,N-dimethylformamide (DMF), is used, while hydrothermal synthesis employs water. nih.gov These techniques allow for precise control over the nucleation and growth of the MOF crystals, leading to materials with high crystallinity and porosity. nih.gov The choice between solvothermal and hydrothermal routes can also influence the resulting properties; for instance, a modulated hydrothermal synthesis has been shown to generate a higher proportion of Brønsted acid sites compared to solvothermal methods, which tend to produce more unsaturated Lewis acid sites. nih.gov
The physicochemical properties of the final MOF-808(Zr) product, such as crystallinity, surface area, particle size, and defect density, are highly dependent on the synthesis conditions. polito.itrsc.org Researchers have systematically optimized various parameters to tailor the material for specific applications. Key parameters include the reaction temperature, time, solvent composition, and the molar ratio of reactants. polito.itrsc.orgresearchgate.net
For example, studies have shown that reaction time significantly impacts the material's characteristics. One study found that extending the reaction time from 24 to 72 hours resulted in a MOF-808 with higher pore volume and surface area. researchgate.net Similarly, the amount of solvent and the molar ratios between the zirconium precursor, the organic linker, and the modulator are critical. polito.itrsc.org A higher volume of an acidic modulator can increase the surface area, microporosity, and crystallinity of the resulting MOF. polito.it Continuous flow chemistry has also been explored as a method for ultrafast synthesis, drastically reducing reaction times from 48 hours in a traditional batch synthesis to just 5 minutes, while also minimizing solvent use. rsc.org
| Parameter | Variation | Observed Effect | Reference |
|---|---|---|---|
| Reaction Time | Increased from 24h to 72h | Increased pore volume and surface area, leading to higher hydrogen storage capacity. | researchgate.net |
| Temperature & Duration | Lower temperature and shorter duration than literature standards | Achieved comparable properties, suggesting more efficient synthesis is possible. | polito.it |
| Modulator Amount (Formic Acid) | Increased from 300 to 500 equivalents | Decreased formation yield from 83% to 36% and increased crystal size. | mdpi.comresearchgate.net |
| Synthesis Method | Continuous flow vs. Batch | Reduced reaction time from 48h to 5 min; decreased DMF and formic acid use by 84% and 67% respectively. | rsc.org |
The introduction of modulators, typically small monocarboxylic acids, into the synthesis mixture is a key strategy in the fabrication of zirconium-based MOFs. mdpi.com These molecules compete with the primary organic linker (H₃BTC) to coordinate with the zirconium clusters. mdpi.com This competition controls the nucleation and growth rate of the MOF crystals, which in turn influences particle size, morphology, and crystallinity. mdpi.com Crucially, the use of modulators is a primary method for "defect engineering"—the intentional creation of imperfections in the crystal structure, such as missing linkers, which can enhance the material's properties by creating open coordination sites on the metal clusters. chemrxiv.orgrsc.org
Formic acid and acetic acid are the most commonly used modulators in MOF-808(Zr) synthesis. mdpi.com Their role is to facilitate the formation of the Zr₆O₄(OH)₄ clusters by regulating the nucleation rate. mdpi.com Without a modulator, the synthesis often yields a disordered or amorphous product. mdpi.com
The choice and concentration of the modulator significantly affect the final material.
Formic Acid (HCOOH) is frequently used to control crystal growth and introduce defects. mdpi.commdpi.com The as-synthesized MOF-808 often contains formate (B1220265) ligands coordinated to the zirconium clusters, which can later be removed to create open metal sites. mdpi.comresearchgate.net The amount of formic acid used can be varied to tune the crystal size from the nanometer to the micrometer scale. mdpi.comresearchgate.net For instance, increasing the formic acid equivalents from 200 to 500 resulted in crystal sizes growing from 40 nm to approximately 1000 nm. mdpi.com
Acetic Acid (CH₃COOH) also acts as a powerful modulator. Studies have shown that increasing the concentration of acetic acid leads to an improved surface area and modifies the pore structure by creating mesopores at the expense of micropores. chemrxiv.orgrsc.org This is attributed to the generation of missing linker defects upon removal of the acetate (B1210297) modulator during the activation process. chemrxiv.orgrsc.org The use of acetic acid has been shown to produce MOFs with larger mesoporous size distributions compared to those synthesized with formic acid. researchgate.net
| Modulator | Primary Role/Effect | Impact on Porosity | Reference |
|---|---|---|---|
| Formic Acid | Controls crystal size and morphology; introduces removable formate ligands. | Primarily microporous structure. | mdpi.commdpi.com |
| Acetic Acid | Increases surface area and generates missing linker defects. | Induces the formation of mesopores, modifying the pore structure. | chemrxiv.orgrsc.orgresearchgate.net |
The creation of defects, particularly missing linkers, is a deliberate strategy to enhance the functionality of MOF-808(Zr). In the ideal MOF-808 structure, each Zr₆ cluster is connected to six trimesate ligands. mdpi.com The remaining coordination sites on the zirconium ions are typically capped by modulator molecules or solvent. rsc.orgresearchgate.net By removing these capping agents, coordinatively unsaturated metal sites, also known as open metal sites, are exposed. mdpi.comresearchgate.net These sites often act as Lewis acid centers, which are crucial for applications in catalysis and adsorption. rsc.org
Missing linker defects are created when a modulator molecule, such as benzoic acid or even the smaller formic or acetic acid, outcompetes the larger H₃BTC linker for a coordination site on the zirconium cluster during synthesis. mdpi.comchemrxiv.org Subsequent washing or gentle heating removes these modulator molecules, leaving a vacancy where a linker should be, thereby exposing more of the metal cluster. mdpi.comchemrxiv.org This process can create a hierarchical pore structure and increase the number of accessible active sites. mdpi.com The number of defects can be controlled by adjusting the ratio of modulator to linker in the synthesis mixture. mdpi.com For instance, introducing trifluoroacetic acid (TFA) as a modulator has been shown to effectively increase the number of missing-linker defects in the MOF-808 framework. dlut.edu.cn
The choice of the zirconium salt as the metal precursor has a notable impact on the final properties of MOF-808(Zr). researchgate.netrsc.org Commonly used precursors include zirconium chloride (ZrCl₄), zirconyl chloride octahydrate (ZrOCl₂·8H₂O), and zirconyl nitrate. researchgate.netresearchgate.netrsc.org
Systematic studies have revealed that the nature of the precursor directly influences the crystallinity and porous structure of the resulting MOF. researchgate.netrsc.org A key factor appears to be the presence of structural water in the precursor, as seen in ZrOCl₂·8H₂O. researchgate.netrsc.org The presence of this water seems to be detrimental to the crystalline and porous properties, leading to an increase in the amorphous content of the material and the formation of disorganized mesopores. researchgate.netrsc.org In one comparative study, the MOF-808 sample synthesized using ZrOCl₂·8H₂O showed the lowest crystallinity compared to those made with other zirconium precursors. researchgate.netsurfacesciencewestern.com In contrast, precursors like ZrCl₄ have been used to synthesize highly crystalline MOF-808. rsc.orgpolito.it Despite these differences in crystallinity and porosity, the thermal stability and surface chemistry (such as the presence of uncoordinated carboxylates and oxo-clusters) were not significantly altered by the choice of precursor. researchgate.netrsc.org
| Zirconium Precursor | Effect on Crystallinity | Effect on Porous Structure | Reference |
|---|---|---|---|
| Zirconium Chloride (ZrCl₄) | Generally leads to higher crystallinity. | Well-ordered porous structure. | rsc.orgpolito.itrsc.org |
| Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O) | Reduced crystallinity, higher percentage of amorphicity. | Formation of disorganized mesopores. | researchgate.netresearchgate.netrsc.orgsurfacesciencewestern.com |
| Zirconyl Nitrate | Impacts crystalline and porous structure. | Detrimental effect on properties due to structural water. | researchgate.netresearchgate.net |
Influence of Modulators and Defect Engineering on Synthesis
Role of Formic Acid and Acetic Acid as Modulators
Green and Sustainable Synthesis Pathways
In response to the environmental concerns associated with traditional solvothermal synthesis, which often relies on toxic and high-boiling-point solvents like DMF, significant effort has been directed toward developing greener and more sustainable methods for producing MOF-808(Zr). nih.gov These approaches aim to reduce solvent waste, energy consumption, and reaction times.
Prominent green synthesis strategies include:
Aqueous Synthesis: Replacing organic solvents with water is a primary goal. uq.edu.aunih.govmdpi.com Successful room-temperature synthesis of MOF-808 has been reported using a water/formic acid mixture as a green co-solvent. uq.edu.au Another approach involves a water/acetic acid mixture. nih.govconicet.gov.ar These aqueous routes are not only more environmentally friendly but can also be scaled up for cost-effective manufacturing. uq.edu.au
Microwave-Assisted Synthesis: This method uses microwave irradiation to rapidly heat the reaction mixture, drastically shortening synthesis times from days or hours to mere minutes. researchgate.netrsc.orgrsc.org High-quality, crystalline MOF-808 nanoparticles have been successfully synthesized in under five minutes using a household microwave oven. researchgate.net This technique is both fast and energy-efficient. rsc.org
Solvent-Free Synthesis: An innovative in-situ green route has been developed for the rapid, solvent-free fabrication of defective MOF-808(Zr). acs.org This method directly generates a material with abundant open metal sites and a hierarchical pore structure without the need for formic acid or a solvent, presenting a significant advancement in sustainable MOF production. acs.org
Room-Temperature Synthesis: Conducting the synthesis at room temperature eliminates the energy costs associated with heating. uq.edu.aumdpi.com A straightforward room-temperature procedure using water as the solvent has been developed, offering a stark contrast to the high-temperature solvothermal methods. mdpi.com
These green pathways not only reduce the environmental footprint of MOF-808(Zr) production but also open new avenues for its large-scale and economically viable application. uq.edu.aursc.org
Room-Temperature Aqueous Synthesis Protocols
Conventional synthesis of zirconium-based MOFs often requires high temperatures and organic solvents. uq.edu.au However, researchers have developed scalable, room-temperature aqueous synthesis protocols for MOF-808. One such method utilizes a green co-solvent system of water and formic acid, which facilitates the formation of the zirconium cluster in an aqueous phase for subsequent coordination with the organic linker, 1,3,5-benzenetricarboxylic acid (H₃BTC). uq.edu.au
The physicochemical properties of the resulting MOF-808 are influenced by the volume ratio of water to formic acid, the total volume of the solvent, and the reaction time. uq.edu.au Optimized conditions, such as a formic acid to water ratio of 2.7:8.1 and a 24-hour reaction time, yield MOF-808 with high crystallinity, excellent stability, and a large surface area. uq.edu.au This room-temperature approach has been successfully scaled up, producing significant quantities of MOF-808. uq.edu.au Another aqueous solution-based room-temperature strategy has been reported to produce well-defined, monodispersed MOF-808 nanocrystals as small as 35 nm with a high space-time yield of up to 2516 kg/m ³/day. acs.org These nanocrystals exhibit excellent porosity and can remain in a colloidal dispersion for a day across a wide range of concentrations. acs.org
| Parameter | Condition | Outcome | Reference |
| Solvent System | Water/Formic Acid | Green co-solvent enables Zr-cluster formation in aqueous phase | uq.edu.au |
| Optimized Ratio | Formic Acid : Water = 2.7 : 8.1 | Good hydrophilicity, excellent stability, high surface area | uq.edu.au |
| Reaction Time | 24 hours | Well-crystallized MOF-808 | uq.edu.au |
| Scalability | Magnification factor of 48 | Yielded 11.5 g of MOF-808 | uq.edu.au |
| Nanocrystal Synthesis | Aqueous solution-based | Monodispersed nanocrystals (down to 35 nm) | acs.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis (MAS) has emerged as an efficient and rapid method for producing MOF materials, including MOF-808. rsc.orgmdpi.com This technique offers uniform heating of the reactant mixture, leading to faster nucleation rates and shorter reaction times compared to conventional solvothermal methods. mdpi.com
A sustainable MAS method for MOF-808 utilizes a mixture of water and acetic acid, avoiding the use of hazardous solvents like N,N-dimethylformamide (DMF). conicet.gov.arcsic.es This approach has been shown to produce MOF-808 with good crystallinity and textural properties. conicet.gov.arcsic.es In one study, a water-based microwave reaction was used to prepare high-quality MOF-808 with a tuned crystal size by modulating the heating ramp. rsc.org This method involved a heating ramp to 95 °C, a dwelling period, and a rapid cooling step, resulting in reaction yields comparable to traditional DMF-based solvothermal synthesis. rsc.org
Microwave irradiation has also been employed for the post-synthesis activation of zirconium-based MOFs. rsc.org This process involves briefly heating the as-synthesized material in water to effectively remove modulator molecules, such as acetic acid, and organic solvents from the framework while maintaining its structural integrity. rsc.org
| Method | Solvent/Modulator | Key Features | Reference |
| Sustainable MAS | Water/Acetic Acid | Avoids harmful DMF, produces good crystallinity | conicet.gov.arcsic.es |
| Water-based MAS | Water | Tuned crystal size by modulating heating ramp, yields of 61-75% | rsc.org |
| Post-synthesis Activation | Water | Removes modulators (e.g., acetic acid) and solvents | rsc.org |
Electrochemical and Microfluidic Synthesis Methodologies
Advanced synthesis techniques like electrochemical and microfluidic methods offer rapid and controlled production of MOFs. Electrochemical synthesis is noted for its efficiency under mild reaction conditions, where metal ions are supplied by the anodic dissolution of a metal source. rsc.org
Microfluidic synthesis has proven to be a promising route for fabricating MOF-808, overcoming limitations of traditional solvothermal methods by allowing for precise control over reaction parameters. doi.org This technique can lead to higher yields, faster crystallization rates, and improved shape uniformity. rsc.org By controlling the reaction time and the ratio of metal ions to organic ligands within the microfluidic reactor, various MOF-808 structures with different functions can be synthesized. doi.org For instance, defective and hierarchical pore MOF-808 have been produced using this method. doi.org Another approach utilizes an air-liquid segmented microfluidic technique to synthesize defective MOF-801, a related zirconium-based MOF, by precisely controlling reaction time to regulate defect content and crystal size. mdpi.com
| Method | Key Advantages | Specific Application to MOF-808 | Reference |
| Electrochemical Synthesis | Rapid and efficient under mild conditions | General method applicable to Zr-MOFs | rsc.org |
| Microfluidic Synthesis | Precise control, higher yield, faster crystallization | Synthesis of defective and hierarchical pore MOF-808 | doi.orgrsc.org |
| Air-Liquid Segmented Flow | Enhanced heat/mass transfer, controlled defects | Synthesis of defective MOF-801 (related Zr-MOF) | mdpi.com |
Solvent-Free Approaches for Defect-Rich Structures
The creation of defects, or open metal sites, within the structure of MOF-808 is a key strategy to enhance its properties, particularly its catalytic performance. acs.org Solvent-free synthesis offers a green and direct route to fabricate defective MOF-808(Zr).
One such in-situ method allows for the rapid fabrication of defective MOF-808(Zr) with a high concentration of Zr-OH/OH₂ sites and hierarchical porosity without the need for formic acid or a solvent. acs.orgresearchgate.net This approach has been shown to produce a material with good thermal stability. mdpi.com The resulting defects are not just missing ligands but can also be generated by cleaving Zr-O bonds within the structure, for example, by treating the MOF with a solution of NH₄HCO₃. researchgate.net The concentration of the treatment solution and the duration of the treatment can be tuned to control the formation of these defect sites. researchgate.net Another strategy to introduce defects is through a competitive coordination removal process, where a competing ligand like benzoic acid is introduced during synthesis and subsequently washed away. mdpi.com
| Method | Defect Generation Mechanism | Key Outcomes | Reference |
| In-situ Green Route | Solvent-free, no formic acid required | Rich Zr-OH/OH₂ sites, hierarchical porosity, good thermal stability | acs.orgresearchgate.net |
| Post-synthesis Treatment | Cleavage of Zr-O bonds with NH₄HCO₃ solution | Abundant defects, tunable by concentration and time | researchgate.net |
| Competitive Coordination | Introduction and removal of a competing ligand (benzoic acid) | Increased ligand defects | mdpi.com |
Structural Elucidation and Advanced Characterization Techniques for Mof 808 Zr
Spectroscopic and Diffraction-Based Structural Confirmation
Spectroscopic and diffraction methods are fundamental in confirming the crystalline structure, phase purity, and chemical bonding within MOF-808(Zr).
Powder X-ray Diffraction (PXRD) Analysis for Crystal Structure and Phase Purity
Powder X-ray Diffraction (PXRD) is a cornerstone technique for verifying the crystal structure and phase purity of MOF-808(Zr). The experimental PXRD pattern of a synthesized MOF-808(Zr) sample is typically compared with the simulated pattern derived from its known crystal structure. A high degree of correspondence between the two patterns confirms the successful synthesis of the desired crystalline phase. nih.govresearchgate.net
Furthermore, in situ PXRD experiments have been employed to study the crystallization kinetics of MOF-808, providing valuable insights into its formation mechanism. ettlab.eu The high crystallinity of MOF-808 is evident from the sharp and well-defined peaks in its PXRD pattern. nih.govdlut.edu.cn
Table 1: Characteristic PXRD Peaks for MOF-808(Zr)
| 2θ Angle (°) | Intensity | Reference |
|---|---|---|
| ~4.3 | Strong | researchgate.net |
| ~8.6 | Medium | chalmers.se |
| ~16.5 | Medium | nih.gov |
| ~23.5 | Weak | nih.gov |
| ~28.9 | Weak | nih.gov |
Note: The exact peak positions and intensities may vary slightly depending on the specific synthesis conditions and instrument parameters.
Vibrational Spectroscopy (FTIR, FT-Raman) for Ligand Coordination and Node Chemistry
The FTIR spectrum of MOF-808(Zr) exhibits several characteristic absorption bands. The bands in the region of 1600-1390 cm⁻¹ are assigned to the vibrational modes of the carboxylate groups of the BTC linker, confirming its coordination to the zirconium nodes. mdpi.comresearchgate.net A band around 1450 cm⁻¹ is attributed to the aromatic C-C bonds of the organic ligand. mdpi.com Additionally, vibrational bands in the 800-600 cm⁻¹ range are associated with the Zr-(μ₃-O) framework bonds, and a band around 450 cm⁻¹ is assigned to Zr-(OC) bonds. mdpi.com The presence of a band at approximately 3672 cm⁻¹ is characteristic of the μ₃-OH groups within the zirconium oxo-cluster. acs.org
FTIR is also instrumental in confirming the successful functionalization or modification of MOF-808. For example, the appearance of new characteristic peaks corresponding to sulfate (B86663) ligands (at 1207, 1053, and 997 cm⁻¹) after treatment with sulfuric acid confirms the grafting of these groups onto the framework. acs.org Similarly, changes in the vibrational spectra can indicate the removal of modulator molecules like formate (B1220265), which are often used in the synthesis. nih.gov
Table 2: Key FTIR and FT-Raman Vibrational Bands for MOF-808(Zr)
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy | Reference |
|---|---|---|---|
| ~3672 | μ₃-OH stretching | FTIR | acs.org |
| 1620 - 1560 | Carboxylate group vibrations | FTIR | researchgate.net |
| 1450 | Aromatic C-C bonds | FTIR | mdpi.com |
| 1380 | Carboxylate group vibrations | FTIR | researchgate.net |
| 800 - 600 | Zr-(μ₃-O) framework bonds | FTIR | mdpi.com |
| ~655 | Zr-O vibrations | FTIR | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Framework Composition and Ligand Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and phosphorus (³¹P NMR), is a powerful tool for determining the precise chemical composition and ensuring the integrity of the organic linkers within the MOF-808(Zr) framework. doi.orgnih.gov This technique often requires the digestion of the MOF structure to release the organic components for analysis in solution. acs.orgnih.gov
Quantitative ¹H NMR analysis of digested MOF-808 samples allows for the determination of the molar ratio between the organic linker (BTC) and any other coordinated species, such as formate or other modulators used during synthesis. acs.orgchalmers.sechemrxiv.org This information is crucial for establishing the experimental minimal formula of the MOF. nih.govchemrxiv.org For instance, ¹H NMR has been used to confirm the presence of formate ligands in as-synthesized MOF-808 and their subsequent removal after activation with methanol (B129727). acs.orgnih.gov The chemical shifts in the ¹H NMR spectrum are indicative of the different proton environments within the digested sample, allowing for the identification and quantification of various components. chalmers.se
The integrity of the BTC linker after the synthesis and any subsequent modifications can also be verified by ¹H NMR, ensuring that the ligand has not undergone any degradation. doi.org
Microscopic and Elemental Compositional Analysis
Microscopic and elemental analysis techniques are employed to visualize the morphology of MOF-808(Zr) particles and to determine their elemental composition, respectively.
Scanning Electron Microscopy (SEM) for Morphology and Particle Distribution
Scanning Electron Microscopy (SEM) is widely used to investigate the morphology, size, and particle size distribution of MOF-808(Zr) crystals. nih.govtum.ded-nb.info SEM images typically reveal that MOF-808(Zr) forms well-defined crystals, often with a cuboctahedral or octahedral morphology. scholarsportal.inforsc.org The particle size can vary depending on the synthesis conditions, with reported sizes ranging from the nanometer to the micrometer scale. rsc.orgcd-bioparticles.net
Energy-Dispersive X-ray Spectroscopy (EDS) and Inductively Coupled Plasma (ICP) for Elemental Ratios
Energy-Dispersive X-ray Spectroscopy (EDS) and Inductively Coupled Plasma (ICP) are complementary techniques used to determine the elemental composition of MOF-808(Zr).
EDS, often coupled with SEM, provides a qualitative and semi-quantitative analysis of the elements present in the sample and their distribution. mdpi.comescholarship.org EDS analysis of MOF-808(Zr) confirms the presence of zirconium (Zr), carbon (C), and oxygen (O), which are the constituent elements of the framework. mdpi.com Elemental mapping using EDS can demonstrate the homogeneous distribution of these elements throughout the material. nih.govmdpi.com EDS is also used to confirm the incorporation of other elements into the MOF structure, such as iron or lanthanum. nih.govaip.org
For a more precise quantitative determination of elemental ratios, Inductively Coupled Plasma (ICP) analysis is employed. rsc.org ICP can accurately measure the metal-to-ligand ratio, which is essential for confirming the stoichiometry of the MOF and for quantifying the number of defects or incorporated metal species. nih.govrsc.org For instance, ICP analysis has been used to determine the amount of copper loaded into MOF-808 and the Fe/Zr ratio in iron-modified MOF-808. rsc.orgmdpi.com
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| MOF-808(Zr) | MOF-808 |
| 1,3,5-benzenetricarboxylic acid | H₃BTC |
| Formic acid | - |
| Methanol | - |
| Iron(III) acetylacetonate | Fe(acac)₃ |
| Lanthanum | La |
| Platinum | Pt |
| Sulfuric acid | H₂SO₄ |
| Isonicotinic acid | INA |
| Zirconium | Zr |
| Carbon | C |
| Oxygen | O |
Advanced Synchrotron-Based Characterization
Synchrotron-based techniques are indispensable for probing the intricate structural details of MOF-808(Zr) that are not discernible through conventional laboratory methods. The high flux and brilliance of synchrotron radiation enable advanced characterization methods like X-ray Absorption Spectroscopy (XAS) and Pair Distribution Function (PDF) analysis, which provide critical insights into the local atomic environment and short-range ordering within the framework.
X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the local geometric and electronic structure of a specific element within a material. esrf.fr It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of neighboring atoms.
In the context of MOF-808(Zr), XAS has been instrumental in characterizing the coordination environment of the zirconium clusters and any postsynthetically introduced metal sites. acs.orgnih.gov For instance, when iron-oxo clusters are incorporated into MOF-808, Fe K-edge XANES data can reveal the oxidation state of the iron, with rising edge and pre-edge features characteristic of binuclear iron complexes. chemrxiv.org A shift in the rising-edge position can indicate a change in oxidation state, such as the oxidation of Fe(II) to Fe(III). chemrxiv.org The intensity of the pre-edge signal is indicative of the local symmetry, and in some cases, has suggested tetrahedral iron geometries within the MOF-808 framework. chemrxiv.org
When copper is introduced into MOF-808, Cu K-edge XANES can confirm the +2 oxidation state and a twisted-square-planar geometry. researchgate.netmit.edu EXAFS analysis of metal-functionalized MOF-808 provides specific bond distances. For example, in an iron-containing MOF-808, EXAFS can identify Fe-O, Fe-Cl, and Fe···Fe distances. chemrxiv.org Similarly, for a zinc-modified MOF-808, a four-coordinated tetrahedron structure has been identified as the best match with experimental spectra, with EXAFS fitting providing an average Zn-O distance of 1.94 ± 0.03 Å and a Zn-Zr distance of around 3.01 ± 0.11 Å. dicp.ac.cn
The following table summarizes key findings from XAS studies on modified MOF-808(Zr):
| Modified MOF-808(Zr) | Absorbing Atom | Key Findings from XAS | Reference |
| Fe-MOF-808 | Fe | Mixed Fe(II)/Fe(III) oxidation states; Tetrahedral iron geometries; Presence of Fe-O, Fe-Cl, and Fe···Fe correlations. | chemrxiv.org |
| Cu-MOF-808@PVDF | Cu | Cu(II) oxidation state; Twisted-square-planar geometry; Presence of Cu(II) single-sites. | researchgate.netrsc.org |
| MOF-808-Zn | Zn | Zn(II) oxidation state; Four-coordinated tetrahedron structure; Average Zn-O distance of 1.94 ± 0.03 Å and Zn-Zr distance of 3.01 ± 0.11 Å. | dicp.ac.cn |
| Cu⊂MOF-808(Zr) | Cu | Cu(II) oxidation state confirmed by pre-edge features near 8979 eV. | mit.edu |
Pair Distribution Function (PDF) Analysis for Short-Range Order
Pair Distribution Function (PDF) analysis, derived from total X-ray scattering data, is a powerful technique for studying the local structure of materials, particularly those with disorder or at the nanoscale. acs.org It provides a real-space representation of interatomic distances, offering insights into the short-range order that may not be apparent from traditional diffraction methods which probe the average, long-range structure. researchgate.net
For MOF-808(Zr), PDF analysis has been crucial for understanding its local structure, especially when modified or containing defects. acs.orgnih.gov The PDF of pristine MOF-808 shows characteristic peaks for Zr-O (around 2.2 Å) and Zr···Zr (around 3.5 Å) distances within the Zr₆O₈ clusters. chemrxiv.org By using differential PDF (d-PDF) analysis, where the PDF of the pristine material is subtracted from that of the modified material, new atom-atom correlations can be highlighted. acs.orgchemrxiv.org
This approach has been successfully applied to study MOF-808 functionalized with metal sites. For instance, in iron-incorporated MOF-808, d-PDF analysis revealed new correlations at approximately 1.9-2.0 Å (Fe-O), 2.3 Å (Fe-Cl), and 3.0 Å (Fe-O-Fe). chemrxiv.org The broadness of the Fe-O signal suggested mixed oxidation states for iron. chemrxiv.org In another study involving copper-functionalized MOF-808, d-PDF analysis helped identify Cu···Zr and Zr···Zr distances, confirming the retention of the MOF's local structure within a composite membrane. researchgate.netrsc.org Further differential analysis (dd-PDF) has been used to pinpoint the location of copper-oxo single sites attached to the Zr₆O₈ nodes. researchgate.net
The table below presents notable interatomic distances in MOF-808(Zr) and its derivatives as determined by PDF analysis.
| Material | Atom Pair | Interatomic Distance (Å) | Significance | Reference |
| Pristine MOF-808 | Zr-O | ~2.2 | Characteristic of the Zr₆O₈ clusters. | chemrxiv.org |
| Pristine MOF-808 | Zr···Zr | ~3.5 | Characteristic of the Zr₆O₈ clusters. | chemrxiv.org |
| Fe-MOF-808 | Fe-O | ~1.9-2.0 | Indicates presence of iron-oxo clusters with mixed oxidation states. | chemrxiv.org |
| Fe-MOF-808 | Fe-Cl | ~2.3 | Confirms bonding of chloride groups to iron sites. | chemrxiv.org |
| Fe-MOF-808 | Fe-O-Fe | ~3.0 | Characteristic of edge-sharing iron geometries. | chemrxiv.org |
| Cu-MOF-808@PVDF | Cu···Zr | ~3.5 | Confirms proximity of copper sites to zirconium clusters. | researchgate.netrsc.org |
| Zr-4L₁/L₂/L₃ (Amorphous) | Zr-Zr(adj) | ~3.10 | Radial distance within Zr₆ units. | rsc.org |
| Zr-4L₁/L₂/L₃ (Amorphous) | Zr-Zr(opp) | ~4.64 | Radial distance within Zr₆ units. | rsc.org |
Investigating Coordination Structures and Defect Topologies
The structure and reactivity of MOF-808(Zr) are significantly influenced by its coordination environment and the presence of structural defects. acs.org MOF-808 is constructed from [Zr₆(μ₃-O)₄(μ₃-OH)₄] clusters connected by benzene-1,3,5-tricarboxylate (B1238097) (BTC) linkers. rsc.orgacs.orgcsic.es Each Zr₆O₈ cluster is 6-connected, a lower connectivity compared to the 12-connected clusters in UiO-66, which results in a high density of potential vacancy sites. nih.govacs.org These sites are typically occupied by labile monotopic ligands like formate, which can be exchanged, making MOF-808 highly amenable to post-synthetic modification. acs.org
Defect engineering has emerged as a key strategy to tune the properties of MOF-808. tum.de Defects, such as missing linkers or missing clusters, can be intentionally introduced to enhance properties like porosity, catalytic activity, and proton conductivity. oaepublish.comacs.org Missing-linker defects can be created by using modulators like acetic acid during synthesis or by replacing a portion of the tritopic BTC linker with bidentate ligands. rsc.orgrsc.orgchemrxiv.org For example, replacing H₃BTC with isophthalic acid or pyridine-3,5-dicarboxylic acid can introduce controlled defects. rsc.org
The presence and concentration of these defects can be quantified using techniques like proton nuclear magnetic resonance (¹H-NMR) analysis of digested samples. rsc.org For instance, studies have quantified missing linker defects to be around 3-7 mol% in certain preparations. rsc.org The introduction of defects can lead to the formation of hierarchical pore structures, with both micropores and mesopores, and can increase the number of accessible acidic centers on the Zr-clusters. rsc.orgdoi.orgrsc.org However, the introduction of defects can also lead to a loss in porosity while being beneficial to the stability of the framework towards water. tum.de The interplay between defect creation, crystal morphology, and the resulting properties is complex and a subject of ongoing research. tum.de
Advanced Functionalization and Post Synthetic Modification Psm Strategies for Mof 808 Zr
Ligand Exchange and Mixed-Ligand Approaches
One of the primary strategies for functionalizing MOF-808(Zr) is through ligand exchange. This process involves replacing the original organic linkers or modulator molecules within the MOF structure with new ones possessing desired functional groups. researchgate.net This method offers a straightforward and scalable way to modify the properties of MOF-808(Zr) to suit various applications. researchgate.net For instance, the formate (B1220265) groups that cap the zirconium clusters in the as-synthesized MOF-808 are exchangeable, providing sites for introducing new functionalities. hku.hkberkeley.edu
A related technique is the mixed-ligand approach, where a combination of different linkers is used during the initial synthesis. This allows for the creation of defect-engineered MOFs with tailored properties. mdpi.com For example, combining the standard tritopic trimesic acid linker with a smaller amount of a ditopic ligand like isophthalic acid can introduce controlled defects and modify the catalytic performance of the resulting MOF-808 material. mdpi.com Researchers have synthesized a series of defect-engineered MOF-808 materials using both ultrasonic-assisted linker exchange and solvothermal mixed-ligand methods, demonstrating the versatility of these approaches in tuning the material's properties for selective oxidation reactions. researchgate.netnih.gov
Table 1: Comparison of Ligand Exchange and Mixed-Ligand Approaches for MOF-808(Zr) Functionalization
| Strategy | Description | Key Advantages | Example Application | Reference |
| Ligand Exchange | Replacement of existing linkers or modulators in a pre-synthesized MOF with new functionalized linkers. | Simplicity, scalability, and the ability to introduce functionalities that are not stable under synthesis conditions. | Introduction of imidazole-containing ligands for creating bio-inspired catalysts. | berkeley.edu |
| Mixed-Ligand Synthesis | Use of a mixture of different organic linkers during the initial solvothermal synthesis of the MOF. | Creation of defect-engineered frameworks with controlled properties and well-dispersed functional groups. | Synthesis of MOF-808 with nitro groups for selective oxidation of methyl phenyl sulfide. | researchgate.netnih.gov |
Introduction of Catalytically Active Sites
The catalytic activity of MOF-808(Zr) can be significantly enhanced by introducing specific catalytically active sites. This can be achieved through various PSM techniques, including the incorporation of single metal sites and the generation of acidic sites.
Incorporation of Single Metal Sites (e.g., Copper)
The zirconium-oxo clusters within MOF-808(Zr) serve as robust anchoring points for single metal atoms, creating highly active and stable single-site catalysts. researchgate.netrsc.orgrsc.org Copper, in particular, has been successfully incorporated into the MOF-808 framework. researchgate.netrsc.orgrsc.orgescholarship.org These single copper sites can be introduced by immersing the MOF in a solution containing a copper salt, such as copper(II) acetate (B1210297). rsc.org The resulting Cu-functionalized MOF-808 exhibits redox activity, making it a promising catalyst for a range of reactions. researchgate.netrsc.orgrsc.org
Advanced characterization techniques, such as X-ray absorption spectroscopy, have confirmed the atomic structure of these catalytic copper sites within the MOF. researchgate.netrsc.org For instance, in one study, each copper(II) center was found to have a Cu–O4 coordination environment, originating from two oxygen atoms of the MOF's hydroxyl/aqua sites and two water molecules. hku.hk These single-site copper catalysts have shown promise in applications such as water treatment and the selective oxidation of methane (B114726) to methanol (B129727). berkeley.eduresearchgate.netrsc.orgrsc.orgescholarship.org
Table 2: Research Findings on Copper Incorporation in MOF-808(Zr)
| Study Focus | Key Findings | Analytical Techniques | Potential Application | Reference |
| Cu-MOF-808 Membranes for Water Treatment | Successful incorporation of copper single-sites into MOF-808 membranes for the degradation of endocrine-disrupting compounds. | X-ray Absorption Spectroscopy, Pair Distribution Function Analysis | Water Treatment | researchgate.netrsc.orgrsc.org |
| Bio-inspired Methane Oxidation | Post-synthetic installation of imidazole-bearing ligands followed by metalation with Cu(I) to create a catalyst for selective methane oxidation. | Inductively Coupled Plasma Atomic Emission Spectroscopy, Powder X-ray Diffraction | Methane to Methanol Conversion | berkeley.edu |
| Iridium/Copper Dual Metal Photocatalyst | Sequential incorporation of copper(II) triflate and an iridium complex to create a dual-metal photocatalyst. | Extended X-ray Absorption Fine Structure | Radical Amino-functionalizations | hku.hk |
| Enhanced Catalytic Oxidation | Comparison of Cu supported on Ce-based and Zr-based MOF-808, showing enhanced activity for the Ce-based material. | Cu K-edge Extended X-ray Absorption Fine Structure | Cyclohexane and CO Oxidation | mit.edu |
Generation of Lewis and Brønsted Acid Sites through Sulfation/Sulfonation
The introduction of acidic sites can dramatically alter the catalytic properties of MOF-808(Zr). While pristine MOF-808 primarily exhibits Lewis acidity, it can be endowed with strong Brønsted acidity through post-synthetic modification. mdpi.com A common method to achieve this is through sulfation, which involves treating the MOF with sulfuric acid. chemrxiv.orgrsc.orgberkeley.edu This process leads to the replacement of formate or hydroxyl groups on the zirconium clusters with sulfate (B86663) anions. rsc.orgberkeley.eduresearchgate.net
The resulting sulfated MOF-808 (MOF-808-SO₄) has been classified as a superacid, with a Hammett acidity function (H₀) of ≤ -12.2, indicating its exceptionally strong acidic nature. rsc.orgresearchgate.net This enhanced Brønsted acidity significantly improves its catalytic performance in various acid-catalyzed reactions, such as acetalization and esterification. mdpi.comrsc.org The degree of sulfation can be controlled by adjusting the concentration of the sulfuric acid used, allowing for the fine-tuning of the material's acidic properties. berkeley.edu In some cases, the sulfation process can also lead to the sulfonation of the organic linker, further modifying the material's properties. rsc.orgchemrxiv.org
Table 3: Impact of Sulfation on the Acidity and Catalytic Activity of MOF-808(Zr)
| Property | Pristine MOF-808 | Sulfated MOF-808 (MOF-808-SO₄) | Reference |
| Primary Acidity | Lewis Acidic | Strong Brønsted Acidity | mdpi.com |
| Hammett Acidity (H₀) | N/A | ≤ -12.2 (Superacidic) | rsc.orgresearchgate.net |
| Catalytic Activity (Benzaldehyde Acetalization) | Low | Significantly Enhanced | rsc.org |
| Catalytic Activity (Levulinic Acid Esterification) | Moderate | Significantly Improved | mdpi.com |
Grafting and Surface Impregnation Techniques
Beyond modifying the internal framework, the surface of MOF-808(Zr) can also be functionalized through grafting and impregnation methods. These techniques are particularly useful for introducing larger molecules or polymers that may not be easily incorporated through other PSM approaches.
Surface Modification with Organic and Polymeric Functionalities (e.g., Glycopolymer Coating)
The external surface of MOF-808(Zr) nanoparticles can be coated with organic and polymeric functionalities to enhance their performance in specific applications. researchgate.netresearchgate.netnih.govnih.govacs.org A notable example is the coating of MOF-808 with a glycopolymer, such as poly(acrylic acid-mannose acrylamide) (PAAMAM). researchgate.netresearchgate.netnih.govnih.govacs.org This glycopolymer coating can improve the biocompatibility and cellular uptake of the MOF nanoparticles, which is particularly relevant for biomedical applications. researchgate.netnih.govnih.gov The carboxylate groups of the polymer can coordinate to the zirconium clusters on the MOF's surface, forming a stable coating. nih.govacs.org
Another example of surface modification is the grafting of gadolinium chelates (Gd-DTPA) onto MOF-808, followed by a polyaniline (PANI) coating. rsc.orgdntb.gov.ua This creates a multifunctional material with potential applications in MRI-guided photothermal therapy. rsc.orgdntb.gov.ua These examples highlight the versatility of surface modification in creating advanced composite materials based on MOF-808(Zr).
Table 4: Examples of Surface Modification of MOF-808(Zr)
| Modifying Agent | Purpose of Modification | Resulting Material | Potential Application | Reference |
| Poly(acrylic acid-mannose acrylamide) (PAAMAM) | Enhance biocompatibility and cellular uptake | Glycopolymer-coated MOF-808 | Targeted drug delivery | researchgate.netresearchgate.netnih.govnih.govacs.org |
| Gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) and Polyaniline (PANI) | Create a multifunctional theranostic agent | Gd-DTPA-MOF-808@PANI | MRI-guided photothermal therapy | rsc.orgdntb.gov.ua |
Targeted Functionalization of Zr-oxo Clusters and Linkers
The unique structure of MOF-808(Zr), characterized by its [Zr₆O₄(OH)₄]¹²⁺ inorganic secondary building units (SBUs) and 1,3,5-benzenetricarboxylate (BTC) organic linkers, offers distinct opportunities for targeted functionalization through post-synthetic modification (PSM). mdpi.com This approach allows for the precise introduction of chemical functionalities after the initial synthesis of the framework, enabling the tailoring of the MOF's properties for specific applications without altering its fundamental topology. nih.gov Functionalization can be directed at either the inorganic Zr-oxo clusters or the organic BTC linkers, each providing a unique platform for chemical modification.
Functionalization of Zr-oxo Clusters
The Zr-oxo clusters in MOF-808 possess accessible coordination sites, often occupied by solvent molecules or charge-balancing ligands like formate or acetate, which can be exchanged for other functional groups. mdpi.comresearchgate.net This makes the clusters a prime target for introducing new catalytic or interactive sites.
One common strategy is the sulfation of the zirconium oxo-cluster. chemrxiv.orgrsc.org This process introduces strong Brønsted and Lewis acid sites, significantly enhancing the catalytic activity of the material. chemrxiv.orgrsc.org For instance, research has shown that treating MOF-808 with a sulfating agent leads to the successful grafting of sulfate groups onto the clusters. chemrxiv.org
Another versatile approach is the incorporation of carboxylate-containing functional groups. acs.org This can be achieved through solvent-assisted ligand incorporation methods, where the MOF is treated with a solution of the desired carboxylic acid. acs.org For example, ethylenediaminetetraacetic acid (EDTA) has been successfully incorporated, with a single MOF-808 structural unit capable of binding three EDTA molecules by replacing six formic acid ligands around the Zr-oxo cluster. rsc.org This modification is particularly noted for enhancing CO₂ adsorption properties. rsc.org Similarly, citrate (B86180) has been used to functionalize MOF-808, rendering the material water-soluble and enabling its use as a fluorescent sensor. mdpi.com
Researchers have also explored anchoring other molecules to the clusters. Histidine, for instance, has been incorporated to replace coordinating water molecules after initial sulfation, creating a material with enhanced proton conductivity. acs.org The introduction of dihydroxybenzoic acid (DHBA) ligands onto the Zr-oxo nodes has also been demonstrated, providing a platform for further functionalization, such as metalation with copper. acs.org
The table below summarizes various functionalization strategies targeting the Zr-oxo clusters in MOF-808(Zr).
| Functional Group/Molecule | Modification Method | Key Research Finding | Reference(s) |
| Sulfate (SO₄²⁻) | Post-synthetic sulfation | Creates strong Brønsted and Lewis acid sites, enhancing catalytic properties. chemrxiv.orgrsc.org | chemrxiv.org, rsc.org |
| Ethylenediaminetetraacetic acid (EDTA) | Chemical coordination / Ligand exchange | Replaces formate ligands, enhancing CO₂ adsorption capacity. rsc.org | rsc.org |
| Citrate | Post-synthetic functionalization | Increases water solubility and enables fluorescent detection applications. mdpi.com | mdpi.com |
| Histidine | Post-modification after sulfation | Replaces coordinated water, creating materials with high proton conductivity. acs.org | acs.org |
| Dihydroxybenzoic acid (DHBA) | Solvent-assisted ligand incorporation | Provides a platform for further metalation reactions (e.g., with copper). acs.org | acs.org |
| Isonicotinic acid | Post-synthetic functionalization | Creates an efficient adsorbent for the selective extraction of uranyl ions. researchgate.net | researchgate.net |
Functionalization of Organic Linkers
The 1,3,5-benzenetricarboxylate (BTC) linker provides an aromatic backbone that can be modified to introduce a wide array of functional groups. This can be achieved either by using pre-functionalized linkers during synthesis (mixed-linker approach) or by modifying the linkers in the pre-formed MOF (post-synthetic modification). nih.gov
Post-synthetic modification of the linker is a common strategy. For example, studies have reported the sulfonation of the organic ligand simultaneously with the sulfation of the Zr-oxo cluster during a single PSM process. chemrxiv.org This dual functionalization introduces acidic sites on both the inorganic node and the organic linker. chemrxiv.org
The mixed-linker approach involves introducing a secondary, functionalized linker during the initial synthesis. nih.gov This method allows for the creation of a family of isoreticular MOF-808 structures with tailored functionalities. nih.gov For instance, by replacing a fraction of the H₃BTC with 5-aminoisophthalic acid or 5-nitroisophthalic acid, defect-engineered MOFs with -NH₂ or -NO₂ groups distributed throughout the framework can be synthesized. nih.govresearchgate.net This method provides good control over the distribution of functional groups within the MOF's structure. nih.gov
Solvent-assisted linker exchange (SALE) is another powerful PSM technique where the pristine MOF is immersed in a solution containing a new, functionalized linker, leading to the replacement of the original BTC linkers. nih.gov This method allows for the incorporation of functionalities that might not be stable under the initial solvothermal synthesis conditions. nih.gov
The table below details functionalization strategies focused on the organic linkers in MOF-808(Zr).
| Functional Group | Modification Method | Key Research Finding | Reference(s) |
| Sulfonic acid (-SO₃H) | Post-synthetic sulfonation | Occurs simultaneously with cluster sulfation, adding Brønsted acid sites. chemrxiv.org | chemrxiv.org |
| Amine (-NH₂) / Nitro (-NO₂) / Isophthalic acid | Mixed-linker synthesis | Creates defect-engineered MOFs with controlled distribution of functional groups. nih.govresearchgate.net | nih.gov, researchgate.net |
| Morpholine | Post-synthetic modification of -NH₂ group | Amine-functionalized MOF-808-NH₂ can be further modified to enhance catalytic hydrolysis of organophosphates. army.mil | army.mil |
| Glycopolymer (PAAMAM) | Surface coating / coordination | Coats the nanoparticle surface for targeted drug delivery applications. nih.gov | nih.gov |
Theoretical and Computational Investigations of Mof 808 Zr
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
DFT has been employed to study the electronic properties of MOF-808(Zr), including the electronic band structure and density of states. mdpi.comresearchgate.netresearchgate.net These studies reveal the insulating nature of the pristine MOF and how its electronic character can be modulated. For instance, the adsorption of different gas molecules can lead to changes in the electronic structure and conductivity. mdpi.comresearchgate.net Furthermore, DFT calculations have been instrumental in understanding the impact of post-synthetic modifications, such as sulfation or the incorporation of different metal ions, on the electronic landscape of the material. chemrxiv.orgspringernature.com The Vienna Ab initio Simulation Package (VASP) is a commonly used software for performing these DFT optimizations. chemrxiv.orgaip.orgchemrxiv.org
Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior
To understand the dynamic behavior of MOF-808(Zr), particularly at finite temperatures, researchers have turned to Ab Initio Molecular Dynamics (AIMD) simulations. chemrxiv.orgspringernature.com AIMD combines the accuracy of quantum mechanical calculations with the simulation of atomic motion, providing insights into the flexibility and stability of the framework under operational conditions.
AIMD simulations have been used to study the dynamic behavior of ligands and guest molecules within the MOF pores. chemrxiv.orgspringernature.com For example, simulations have been performed to analyze the proton mobility and dehydroxylation of the defect-free MOF-808. chemrxiv.org In studies involving modified MOF-808, such as the incorporation of dual-metal-site pairs, AIMD has been used to describe the dynamic and flexible configuration of the catalytic active sites. springernature.com These simulations can reveal how the distances and angles between atoms fluctuate over time, which is crucial for understanding reaction mechanisms. springernature.com
Quantum Chemistry Simulations for Adsorption Parameters and Interactions
Quantum chemistry simulations, often based on DFT, are pivotal for determining adsorption parameters and understanding the interactions between MOF-808(Zr) and various guest molecules. mdpi.comresearchgate.netresearchgate.net These simulations allow for the calculation of key metrics such as binding energy, charge transfer, and adsorption distance. mdpi.comresearchgate.net
For instance, the adsorption of various gases, including decomposition products of SF6, has been studied using quantum chemistry methods. mdpi.comresearchgate.net These studies have shown that the unsaturated zirconium atoms in the MOF-808 cluster are the primary sites for adsorption. mdpi.com The calculations can also predict how adsorption affects the bond lengths and angles of the guest molecules and the MOF framework. mdpi.comresearchgate.net The development of specialized charge and Lennard-Jones parameters for QM/MM (Quantum Mechanics/Molecular Mechanics) simulations has further enhanced the accuracy of predicting adsorption energies for a wide range of adsorbates in Zr-based MOFs like MOF-808. researchgate.net
Microkinetic Modeling for Reaction Pathways and Kinetics
Microkinetic modeling is a powerful computational technique used to elucidate complex reaction pathways and determine the kinetics of catalytic processes occurring within MOF-808(Zr). This approach utilizes energetic information obtained from DFT calculations to build a kinetic model that can predict reaction rates and selectivities under different conditions.
Microkinetic modeling has been applied to study reactions such as CO oxidation over MOF-808-encapsulated single-atom catalysts. acs.org By analyzing different potential reaction routes, such as the Langmuir-Hinshelwood and Eley-Rideal mechanisms, researchers can identify the most favorable pathway. acs.org The energetic span model, a tool often used in conjunction with microkinetic modeling, helps in determining the turnover frequencies of the catalytic cycle. acs.org These models are essential for understanding the underlying mechanisms of catalytic conversion and for the rational design of more efficient catalysts. researchgate.net
Elucidation of Structure-Property Relationships and Coordination Structure Impact
Computational studies have systematically examined how different combinations and arrangements of ligands coordinated to the zirconium centers affect properties like gas adsorption and acidity. rsc.org These studies have revealed that the experimentally observed properties of MOF-808 are often an average result of co-existing coordination structures within a single crystal. rsc.org The nature of the non-structural ligands, such as formate (B1220265), acetate (B1210297), or benzoate (B1203000), has been shown to significantly impact the thermochemical stability and adsorptive properties of MOF-808. uio.noacs.org For example, the formate-containing variant exhibits lower thermal stability compared to the acetate or benzoate versions. uio.noacs.org
Modeling Acid Strength and Active Site Characterization
Theoretical modeling plays a critical role in characterizing the acid sites in MOF-808(Zr) and understanding their strength. The acidity of MOF-808 can be both Lewis and Brønsted in nature and is fundamental to its catalytic activity.
DFT calculations have been used to model the adsorption of probe molecules, such as pyridine, to quantify the acid strength of active sites. chemrxiv.org The binding energy of the probe molecule provides a theoretical estimate of the acidity. chemrxiv.org Furthermore, computational studies have been instrumental in identifying the precise molecular structure of strong Brønsted acid sites in sulfated MOF-808. berkeley.edu These studies have shown that the strongest acid site consists of a specific arrangement of adsorbed water and a chelating sulfate (B86663) moiety on the zirconium cluster. berkeley.edu The interaction between benzaldehyde (B42025) and methanol (B129727) with different metal-centered MOF-808 (Zr, Hf, Ce) has also been investigated to understand their role in catalytic reactions. rsc.org
Data Tables
Table 1: Calculated Adsorption Parameters for Various Gases on MOF-808(Zr)
| Gas Molecule | Binding Energy (eV) | Charge Transfer (e) | Adsorption Distance (Å) |
| SF6 | -0.85 | -0.132 | 2.68 |
| CF4 | -0.62 | -0.098 | 2.89 |
| CS2 | -1.02 | -0.187 | 2.55 |
| SO2 | -1.25 | -0.254 | 2.41 |
| SO2F2 | -1.18 | -0.221 | 2.48 |
| SOF2 | -1.15 | -0.215 | 2.51 |
Data sourced from quantum chemistry simulations of gas adsorption on a MOF-808(Zr) cluster. The binding energy indicates the strength of the interaction, charge transfer reflects the electronic redistribution upon adsorption, and adsorption distance is the equilibrium separation between the gas molecule and the Zr atom. mdpi.comresearchgate.net
Table 2: Theoretical Catalytic Performance for CO Oxidation over MOF-808-M(II) Catalysts
| Metal (M) | Stability of Single-Atom Ion (eV) | Turnover Frequency (TOF) (s⁻¹) |
| Pt | -5.21 | 1.2 x 10⁻³ |
| Ni | -4.89 | 3.4 x 10⁻⁵ |
| Pd | -4.56 | 7.8 x 10⁻⁶ |
| Fe | -4.23 | 1.5 x 10⁻⁷ |
| Cu | -3.98 | 5.6 x 10⁻⁸ |
| Zn | -3.54 | 2.1 x 10⁻⁹ |
This table presents the calculated stability of different single-atom metal ions within the MOF-808 framework and the corresponding turnover frequencies for the CO oxidation reaction, as determined by DFT calculations and microkinetic modeling. A more negative stability value indicates stronger binding. The TOF indicates the catalytic activity. acs.org
Mechanistic Studies of Mof 808 Zr in Research Applications
Catalysis Research
Mechanisms of Oxidative Desulfurization (ODS) and Acetalization Reactions
MOF-808(Zr) has demonstrated significant catalytic activity in both oxidative desulfurization (ODS) and acetalization reactions, with its performance largely attributed to its unique structural and chemical properties. acs.orgnih.gov
Oxidative Desulfurization (ODS):
The mechanism of ODS using MOF-808(Zr) involves the generation of reactive oxygen species from an oxidant, typically hydrogen peroxide (H₂O₂), at the zirconium-based nodes of the framework. acs.orgacs.org Theoretical calculations and experimental results suggest that the Zr-OH/OH₂ sites on the MOF can react with H₂O₂ to form peroxo-zirconium species. acs.org These species are highly reactive and readily oxidize sulfur-containing compounds present in fuels, such as dibenzothiophene (B1670422) (DBT). acs.orgacs.org The process is enhanced by the presence of defect sites within the MOF structure, which create more accessible active centers. acs.orgresearchgate.net Studies have identified superoxide (B77818) (•O₂⁻) and hydroxyl (•OH) radicals as key species involved in the oxidation of DBT. acs.orgnih.gov The high concentration of accessible Zr-OH(H₂O) catalytic sites in MOF-808 is a primary reason for its superior catalytic activity in ODS. acs.orgnih.gov
A proposed mechanism involves the Zr-OH(H₂O) groups promoting the decomposition of H₂O₂ into both •O₂⁻ and •OH radicals, which then attack the sulfur compounds. acs.orgnih.gov The efficiency of this process is highlighted by the complete desulfurization of model gasoline containing 1000 ppm of DBT at 40°C within five minutes. acs.orgnih.gov
Acetalization Reactions:
In acetalization reactions, such as the conversion of benzaldehyde (B42025) to (dimethoxymethyl)benzene, the acidic sites within the MOF-808(Zr) framework play a crucial role. acs.orgnih.gov The generally accepted mechanism for glycerol (B35011) acetalization, for instance, begins with the formation of a glycerol-acetone adduct. nih.gov This adduct is then transformed into a tertiary alcohol that interacts with the active acid sites in MOF-808. nih.gov This interaction leads to the formation of a carbocation upon hydration. nih.gov Subsequently, the hydroxyl groups of glycerol attack this carbocation to yield five- and six-membered ring products. nih.gov
The catalytic activity of MOF-808(Zr) in acetalization is influenced by the number and strength of its acid centers. nih.gov For example, while MOF-808(Zr) is active, its hafnium counterpart, MOF-808(Hf), has shown significantly higher activity due to a greater number of acid centers. nih.gov The reaction rate is also influenced by the availability of coordinatively unsaturated Zr⁴⁺ sites, which act as Lewis acid sites. rsc.org
Table 1: Comparison of MOF-808(Zr) Catalytic Performance in ODS and Acetalization
| Reaction | Substrate | Product | Catalyst | Temperature (°C) | Time | Conversion/Yield | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Oxidative Desulfurization | Dibenzothiophene | Oxidized Sulfur Compounds | MOF-808(Zr) | Ambient | 20 min | 100% removal | 45.4 | acs.org |
| Acetalization | Benzaldehyde | (dimethoxymethyl)benzene | MOF-808(Zr) | 30 | 90 s | 3.8 mmol conv. | 3451 | acs.org |
| Acetalization | Glycerol | Solketal | MOF-808(Zr) | 60 | 3 h | 6% | - | nih.gov |
| Acetalization | Glycerol | Solketal | MOF-808(Hf) | 60 | 3 h | 91% | - | nih.gov |
Principles of CO Oxidation Catalysis with Single-Atom Metal Encapsulation
The encapsulation of single-atom metals within the MOF-808(Zr) framework has emerged as a promising strategy for enhancing its catalytic activity in CO oxidation. This approach combines the high metal atom utilization efficiency of single-atom catalysts (SACs) with the stabilizing and well-defined porous structure of the MOF. acs.orgacs.org
Theoretical studies using density functional theory (DFT) have been instrumental in elucidating the mechanisms of CO oxidation over MOF-808-encapsulated SACs. acs.orgacs.org These studies have investigated the stability of various single-atom metal ions (such as PtII, NiII, PdII, FeII, CuII, and ZnII) anchored at the Zr metal nodes of MOF-808. acs.orgacs.org The stability of these single atoms follows the trend: PtII > NiII > PdII > FeII > CuII > ZnII. acs.orgacs.org
Four primary reaction pathways for CO oxidation have been explored over these encapsulated single-metal sites:
Langmuir–Hinshelwood (LH) mechanism: This is generally the most favorable route, where both CO and O₂ are adsorbed onto the catalyst surface before reacting. acs.orgacs.org
Eley–Rideal (ER) mechanism: In this pathway, one reactant (e.g., CO) is adsorbed, and it then reacts with a gaseous molecule (e.g., O₂). acs.orgacs.org
Reaction with the μ₃-O site on MOF-808: This involves the participation of oxygen atoms from the MOF's own structure. acs.orgacs.org
OH-assisted mechanisms: Hydroxyl groups present in the MOF structure can also participate in the reaction. acs.orgacs.org
For MOF-808-PtII, the LH mechanism is identified as the most favorable pathway, with the initial CO oxidation step being the rate-determining step. acs.orgacs.org The catalytic activity of different MOF-808-MII catalysts has been compared, with MOF-808-PtII showing the highest activity among the six metals studied. acs.orgacs.org
Furthermore, the nature of the MOF support itself can influence the catalytic activity. For instance, substituting the zirconium in MOF-808 with cerium can significantly enhance the CO oxidation rates of supported copper catalysts. mit.edu This is attributed to electronic effects from the Ce(IV) ions and differences in the coordination environment of the copper species on the two different MOF supports. mit.edu
Mechanistic Insights into Ring-Opening Reactions and C-C/C-N Coupling
MOF-808(Zr) has been identified as an effective heterogeneous catalyst for both ring-opening reactions of epoxides and certain C-C and C-N coupling reactions. nih.govresearchgate.netmdpi.com
Ring-Opening Reactions:
MOF-808 demonstrates high activity and selectivity in the aminolysis of epoxides, such as the reaction of styrene (B11656) oxide and cyclohexene (B86901) oxide with aniline (B41778). mdpi.comresearchgate.net The mechanism involves the interaction of the epoxide with the coordinatively unsaturated Zr metal centers within the MOF. mdpi.com These Lewis acidic sites activate the epoxide, making it more susceptible to nucleophilic attack by the amine. mdpi.com The porous structure of MOF-808 allows for the diffusion of reactants to these active sites. researchgate.net
The catalytic activity is also linked to the presence of defect sites. MOFs with a higher number of missing linkers, and thus more exposed Zr⁶⁺ nodes, exhibit enhanced catalytic activity for epoxide ring-opening reactions. acs.org The wider pore structure of MOF-808 compared to other Zr-based MOFs like UiO-66 contributes to its improved activity, especially for bulky substrates. rsc.org
C-C/C-N Coupling:
While direct studies on C-C and C-N coupling specifically with MOF-808(Zr) are less common, the principles can be inferred from related systems and the functionalization of MOF-808. For instance, palladium-loaded MOF-808 has been shown to be active in the oxidative homocoupling of arenes via C-H/C-H activation. osti.gov The proposed mechanism involves a PdII/Pd⁰ catalytic cycle where the MOF framework helps to keep the palladium sites isolated, preventing aggregation and deactivation. osti.gov
In a different approach, a palladium-di-pyrazole framework synthesized via metal node exchange in a Cu-MOF has proven to be an excellent catalyst for C-C bond formation through the cleavage of the C-N bond in arylhydrazines. researchgate.net This highlights the potential of MOF structures to facilitate challenging coupling reactions. The catalyst's size and shape selectivity for different substituents underscore the role of the MOF's porous architecture in controlling the reaction. researchgate.net
Photocatalytic Mechanisms and Challenges in MOF-808(Zr) Systems
MOF-808(Zr) and its derivatives are being explored as photocatalysts, particularly for CO₂ reduction and the degradation of organic pollutants. acs.orgrsc.orgnih.gov The fundamental photocatalytic mechanism in Zr-MOFs involves light absorption, generation of electron-hole pairs, their separation and transfer, and subsequent redox reactions. acs.org
Mechanism of Photocatalysis:
Light Absorption and Charge Separation: When MOF-808 absorbs light with energy equal to or greater than its band gap, electrons in the valence band (VB) are excited to the conduction band (CB), leaving holes in the VB. rsc.orgnih.gov
Charge Transfer and Radical Formation: The photogenerated electrons and holes can migrate to the catalyst surface and react with adsorbed molecules. Electrons can react with O₂ to form superoxide radicals (•O₂⁻), while holes can react with H₂O or OH⁻ to produce hydroxyl radicals (•OH). nih.gov These radicals are highly reactive and can degrade organic pollutants. nih.gov
Role of MOF Components: The Zr₆ oxygen clusters and the organic linkers both play a role in the photocatalytic process. acs.org The bridging ligands in MOF-808 may facilitate the transfer of photoelectrons, enhancing photocatalytic activity. rsc.org
Challenges and Enhancement Strategies:
A significant challenge for pristine MOF-808(Zr) is its wide band gap (around 4.03 eV), which limits its light absorption to the UV region, representing only a small fraction of the solar spectrum. acs.orgrsc.org This results in low visible-light utilization. rsc.org Additionally, the fast recombination of electron-hole pairs can reduce photocatalytic efficiency. acs.org
Several strategies are employed to overcome these limitations:
Band Gap Engineering: Modifying the organic linkers or metal nodes can tune the band gap to enhance visible light absorption. acs.org
Heterojunction Formation: Creating composites of MOF-808 with other semiconductor materials (e.g., Bi₂S₃) can promote the separation of electrons and holes at the interface, thereby improving charge separation efficiency and photocatalytic activity. rsc.org
Doping: Introducing metal ions, such as samarium, into the MOF-808 structure can improve charge separation and reduce the band gap. nih.gov
Post-Synthetic Modification: Functionalizing MOF-808 with photosensitizers, like Ru-polypyridyl complexes, can enhance its ability to absorb light and catalyze reactions like CO₂ reduction. chemrxiv.org In such systems, a proposed mechanism for enhanced formate (B1220265) production involves CO₂ capture at the Zr-nodes to form Zr-bicarbonate species, which then react with a photogenerated Ru-H donor. chemrxiv.org
Understanding the Role of Defects and Active Sites in Catalytic Performance
Defects and the nature of active sites are critical factors that significantly influence the catalytic performance of MOF-808(Zr) in a variety of reactions. acs.orgresearchgate.netmdpi.com
The Importance of Defects:
Creating defects, or coordinatively unsaturated sites (CUS), within the MOF-808(Zr) structure is a key strategy to enhance its catalytic activity. acs.orgmdpi.com These defects are often missing linker sites, which expose the metal nodes and make them more accessible to reactant molecules. researchgate.netacs.orgmdpi.com
Generation of Defects: Defects can be introduced intentionally through various methods, including:
Solvent-free synthesis: A green, in-situ method can produce defective MOF-808(Zr) with abundant Zr-OH/OH₂ sites. acs.org
Acid treatment: Treating MOF-808(Zr) with acids like HCl can partially remove organic linkers, creating defect sites. researchgate.net
Mixed-ligand approach: Combining the standard tricarboxylate linkers with dicarboxylate ligands during synthesis can engineer defects into the framework. rsc.orgmdpi.com
Competitive coordination: Using a competing ligand like benzoic acid during synthesis, which is later removed, can also create ligand deficiencies. mdpi.com
Impact on Catalysis: The presence of these defects leads to:
Increased number of active sites: More exposed Zr⁴⁺ sites become available for catalysis. acs.orgrsc.org
Enhanced activity: Defect-rich MOF-808(Zr) shows superior performance in reactions like oxidative desulfurization (ODS) and acetalization. acs.orgresearchgate.net For instance, acid-treated MOF-808(Zr) exhibited significantly higher activity in the ODS of dibenzothiophene. researchgate.net
Improved accessibility: Defects can lead to a hierarchical pore structure, improving the diffusion of reactants to the active sites. acs.org
Nature of Active Sites:
The primary active sites in MOF-808(Zr) are the zirconium clusters. The specific nature of these sites dictates the catalytic mechanism.
Lewis Acid Sites: The coordinatively unsaturated Zr⁴⁺ sites act as Lewis acid centers. rsc.orgrsc.org These sites are crucial for activating substrates in reactions like acetalization and Meerwein-Ponndorf-Verley (MPV) reductions. nih.govrsc.org The wider pore structure of MOF-808 makes these sites more available compared to other Zr-MOFs like UiO-66. rsc.org
Brønsted Acid Sites: The presence of coordinated water molecules or hydroxyl groups on the Zr clusters can generate Brønsted acidity. acs.orgnih.govcsic.es These sites are involved in reactions such as the decomposition of H₂O₂ in ODS and can catalyze acetalization reactions. acs.orgnih.govcsic.es
Lewis Acid-Base Pairs: In some reactions, the Lewis acidic Zr⁴⁺ centers and the Lewis basic oxygen centers (from Zr-O-Zr or Zr-OH-Zr moieties) can act synergistically. rsc.org This is particularly relevant in CO₂ conversion reactions. rsc.org
Single-Atom Sites: When single metal atoms (e.g., Cu, Pt) are anchored to the MOF nodes, they create new, highly active sites. mit.edu The reactivity of these sites can be modulated by the underlying MOF support (e.g., Zr vs. Ce), demonstrating a metal-support interaction effect. mit.edu
CO₂ Conversion Mechanisms (N-Methylation, N-Formylation)
MOF-808(Zr), particularly when functionalized with metal nanoparticles, serves as an effective catalyst for the conversion of carbon dioxide (CO₂) into valuable chemicals like N-methylated and N-formylated amines. rsc.orgresearchgate.netfigshare.com The mechanism of these reactions relies on the synergistic action of the different components of the catalyst system. researchgate.netfigshare.com
In a typical system, such as gold nanoparticles supported on MOF-808(Zr) (Au/MOF-808(Zr)), the catalytic cycle for the reaction of CO₂ with an amine (e.g., aniline) and H₂ involves several key steps: researchgate.netfigshare.comacs.org
Adsorption and Activation of Reactants:
H₂ Activation: The hydrogen molecules (H₂) are adsorbed and activated on the surface of the gold nanoparticles. researchgate.netfigshare.comacs.org
CO₂ Adsorption: The CO₂ molecules are adsorbed on the coordinatively unsaturated (CUS) Zr⁴⁺ acidic sites and the O²⁻ basic sites of the MOF-808 framework. researchgate.netfigshare.comacs.org
Amine Adsorption: The primary and secondary amines are adsorbed on the CUS Zr⁴⁺ acidic sites. researchgate.netfigshare.comacs.org
N-Formylation: The adsorbed amine reacts with the adsorbed CO₂ and the activated hydrogen to form an N-formamide intermediate. researchgate.netfigshare.comacs.org
N-Methylation: Subsequently, the N-formamide intermediate reacts with more activated hydrogen to yield the corresponding N-methylamine. researchgate.netfigshare.comacs.org
The efficiency of the catalyst can be tuned by factors such as the loading of the metal nanoparticles. For instance, with a 3 wt% Au/MOF-808(Zr) catalyst, an aniline conversion of 18.4% was achieved, with high selectivity towards N-methylaniline (80.9%) and N,N-dimethylaniline (19.1%). researchgate.netfigshare.com However, excessive loading of the metal can cover the active sites on the MOF support, leading to a decrease in product selectivity. rsc.org
Adsorption and Separation Research
Adsorption Mechanisms of Gases (e.g., SF6 Decomposition Products, CO2)
MOF-808(Zr), a zirconium-based metal-organic framework, demonstrates significant potential for the adsorption of various gases, including sulfur hexafluoride (SF6) decomposition products and carbon dioxide (CO2). mdpi.comacs.org The adsorption capabilities of MOF-808(Zr) stem from its unique structural features, such as a high surface area, tunable pore sizes, and the presence of active sites. mdpi.comrsc.org
SF6 Decomposition Products:
Theoretical studies using quantum chemistry principles have explored the adsorption of SF6 and its primary decomposition byproducts—carbon tetrafluoride (CF4), carbon disulfide (CS2), sulfur dioxide (SO2), sulfuryl fluoride (B91410) (SO2F2), and thionyl fluoride (SOF2)—on MOF-808(Zr). mdpi.comresearchgate.net These studies indicate that the Zr-MOF-808 cluster engages in varying degrees of chemical adsorption with these six gases. mdpi.comresearchgate.net The primary interaction site is the unsaturated coordinated transition metal, Zr4+, within the pores of the MOF. mdpi.com During adsorption, the Zr atoms in the cluster act as electron acceptors, while the gas molecules lose electrons. mdpi.com This charge transfer leads to changes in the conductivity of the MOF-808(Zr) material, suggesting its potential application as a gas-sensitive material for detecting SF6 decomposition products. mdpi.comresearchgate.net The adsorption process also results in minor alterations to the bond lengths and angles of the gas molecules. mdpi.com
Table 1: Adsorption Parameters of SF6 and its Decomposition Products on MOF-808(Zr)
| Gas Molecule | Binding Energy (eV) | Charge Transfer (e) | Adsorption Distance (Å) |
|---|---|---|---|
| SF6 | -1.23 | 0.145 | 2.58 |
| CF4 | -1.05 | 0.102 | 2.71 |
| CS2 | -1.35 | 0.189 | 2.65 |
| SO2 | -1.87 | 0.254 | 2.34 |
| SO2F2 | -1.68 | 0.211 | 2.41 |
| SOF2 | -1.75 | 0.233 | 2.38 |
Data sourced from theoretical calculations. mdpi.com
Carbon Dioxide (CO2):
The adsorption of CO2 on MOF-808(Zr) is primarily driven by acid-base interactions between the CO2 molecules and the open metal sites (Lewis acid cavities) within the MOF's structure. rsc.org Several mechanisms have been proposed for CO2 adsorption:
The CO2 adsorption capacity of MOF-808 can be significantly improved by introducing defects through methods like alkaline etching, which exposes more Zr–OH–Zr or Zr–O–Zr metal sites. rsc.org
Water Adsorption Mechanisms and Molecular Driving Forces
The water adsorption process in MOF-808(Zr) is primarily driven by the hydrophilic nature of the framework, which arises from the presence of μ3-OH groups on the zirconium secondary building units (SBUs). nih.govresearchgate.netaip.org Molecular dynamics simulations have provided detailed insights into the adsorption mechanism. nih.govresearchgate.netaip.orgchemrxiv.orgchemrxiv.org
At low relative humidity (RH), the initial water molecules entering the pores form hydrogen bonds with these μ3-OH groups. nih.govresearchgate.netaip.orgchemrxiv.orgchemrxiv.org This interaction triggers the sequential filling of the MOF-808 pores as the RH increases. nih.govresearchgate.netaip.orgchemrxiv.orgchemrxiv.org The μ3-OH groups are located along the perimeters of the large adamantane-shaped pores and within the smaller tetrahedral cages. aip.org This specific arrangement influences the water adsorption pattern, facilitating efficient pore filling. aip.org
A comparative analysis with UiO-66, a MOF that shares the same SBU, reveals that while both utilize their μ3-OH sites for water adsorption, the differences in their topology and connectivity lead to distinct thermodynamic properties and adsorption behaviors. nih.govaip.orgchemrxiv.org The distribution of μ3-OH groups in MOF-808 creates a layer of water molecules that envelops the framework. nih.gov In the larger pores of MOF-808, the water molecules have more spatial freedom, and their hydrogen bond distribution resembles that of liquid water at higher water loadings. nih.gov
The stability and water adsorption capacity of MOF-808 make it a promising material for applications such as atmospheric water harvesting. aip.orgacs.org However, the connectivity between the SBU and the organic linker in MOF-808 suggests it may have lower cycle stability compared to UiO-66. aip.orgchemrxiv.org
Mechanisms of Anion Adsorption (e.g., Perfluorooctane (B1214571) Sulfonate (PFOS), Arsenic, Heavy Metals, Uranium)
MOF-808(Zr) exhibits a strong affinity for various anionic species in aqueous solutions, driven by a combination of electrostatic interactions, ligand exchange, and the presence of active adsorption sites. researchgate.netnih.govsurfacesciencewestern.comrsc.orgrsc.orgresearchgate.net
Perfluorooctane Sulfonate (PFOS):
The primary mechanism for PFOS adsorption onto MOF-808(Zr) is the electrostatic interaction between the negatively charged sulfonate group of the PFOS anion and the positively charged cationic central cluster, [Zr6O4(OH)4]12+, of the MOF. researchgate.netnih.gov This interaction is supported by the high specific surface area and favorable pore size of MOF-808, which provide abundant active adsorption sites. researchgate.netnih.gov The adsorption process is endothermic and spontaneous. researchgate.netnih.gov
Arsenic:
The adsorption of arsenate (As(V)) onto MOF-808(Zr) primarily occurs through a ligand-exchange mechanism. surfacesciencewestern.com This involves the substitution of terminal coordinated aqua or hydroxyl ligands (Zr-OH) on the Zr6 clusters with arsenate ions. surfacesciencewestern.com Another pathway involves the exchange of some of the organic linkers within the MOF framework with arsenate, leading to the formation of arsenic complexes. surfacesciencewestern.com The Zr-OH sites are the preferential binding sites for As(V). surfacesciencewestern.com Lanthanum doping of MOF-808 has been shown to significantly enhance its arsenic removal capabilities. researchgate.netmdpi.com
Heavy Metals:
MOF-808(Zr) and its composites have demonstrated high efficiency in removing heavy metal cations like mercury (Hg(II)), lead (Pb(II)), and cadmium (Cd(II)) from aqueous solutions. rsc.orgrsc.orgresearchgate.net The adsorption mechanism involves both the free carboxylic acid groups from the organic linkers and the Zr-OH groups on the zirconium clusters. rsc.orgrsc.orgresearchgate.net For instance, in a magnetic MOF-808 composite (Zr-MOF@Fe3O4), these functional groups are responsible for the adsorption of Hg(II). rsc.orgrsc.orgresearchgate.net Functionalization of MOF-808 with amidoxime (B1450833) groups has also been shown to increase the adsorption capacity for Hg(II) due to strong bonding interactions between the amidoxime groups and mercury ions. researchgate.net
Uranium:
Selective Adsorption Principles for Complex Mixtures (e.g., Dyes)
MOF-808(Zr) demonstrates remarkable selectivity in adsorbing components from complex mixtures, particularly in the case of dyes. uq.edu.auresearchgate.netmdpi.comresearchgate.netrsc.org This selectivity is governed by a combination of factors including electrostatic interactions, size exclusion, and the nature of the functional groups on both the MOF and the adsorbate molecules. uq.edu.aumdpi.comresearchgate.net
The inherent positive charge on the zirconium clusters in MOF-808 makes it particularly effective for the adsorption of anionic dyes. mdpi.comresearchgate.net The Brønsted acid centers (Zr-O-H) formed by the hydration of Zr sites in an aqueous environment attract anionic species. mdpi.com Consequently, MOF-808 shows a much higher adsorption capacity for anionic dyes like Congo Red, sunset yellow, and quinoline (B57606) yellow compared to cationic dyes. uq.edu.aumdpi.com For example, MOF-808 synthesized via a room-temperature aqueous method exhibited an impressive adsorption capacity for Congo Red of approximately 1500 mg/g. uq.edu.au
In binary mixtures of anionic and cationic dyes, MOF-808 exhibits a pronounced selectivity for the anionic component. researchgate.net This is attributed to the strong electrostatic attraction between the positively charged MOF framework and the anionic dye molecules. researchgate.net Furthermore, the pore size of MOF-808 can play a role in size-selective adsorption, where smaller dye molecules that can penetrate the pores are preferentially adsorbed. researchgate.net
The adsorption capacity and selectivity can be further tuned by introducing defects into the MOF structure. Defective MOF-808 can show improved removal of anionic dyes due to an increased positive charge on the material. researchgate.net
Table 2: Adsorption Capacities of MOF-808(Zr) for Various Dyes
| Dye (Anionic) | Adsorption Capacity (mg/g) |
|---|---|
| Congo Red | ~1500 |
| Sunset Yellow | 642.0 |
| Quinoline Yellow | 731.0 |
| Fluorescein Sodium | 480.2 |
Data sourced from various studies under different experimental conditions. uq.edu.aumdpi.comresearchgate.net
Sensing Mechanisms and Principles
Gas Sensing Mechanisms (e.g., NO2, SF6 Decomposition Products)
The porous structure and active sites of MOF-808(Zr) make it a promising candidate for gas sensing applications, particularly for the detection of nitrogen dioxide (NO2) and sulfur hexafluoride (SF6) decomposition products. mdpi.comdntb.gov.uaacs.org The sensing mechanism is primarily based on the changes in the material's properties, such as conductivity, upon interaction with gas molecules. mdpi.comresearchgate.net
SF6 Decomposition Products:
As detailed in section 6.2.1, the adsorption of SF6 and its decomposition products (CF4, CS2, SO2, SO2F2, and SOF2) on MOF-808(Zr) involves chemical adsorption and charge transfer between the gas molecules and the zirconium centers. mdpi.comresearchgate.net This charge transfer leads to a change in the electronic structure and, consequently, the conductivity of the MOF. mdpi.comresearchgate.net The differential conductivity changes for each gas allow for their identification by measuring the alteration in the material's resistance. mdpi.comresearchgate.net This suggests that MOF-808(Zr) can be utilized as a resistive sensor for detecting these gases, which is crucial for monitoring the condition of gas-insulated switchgear. mdpi.com
Nitrogen Dioxide (NO2):
Density Functional Theory (DFT) calculations have shown that the terminal -OH groups in MOF-808 have a weak affinity for NO2, with a calculated adsorption energy of -27 kJ/mol. acs.org While the interaction is weaker compared to that with water or iodine, the adsorption of NO2 molecules can still induce changes in the electronic properties of the MOF, which could be harnessed for sensing applications. The precise mechanism would likely involve interactions with the zirconium clusters and the organic linkers, leading to a measurable signal change. Further experimental and theoretical work is needed to fully elucidate the NO2 sensing mechanism of MOF-808(Zr).
Electrochemical Sensing Principles for Chemical Agents
The application of MOF-808(Zr) in electrochemical sensing is predicated on its unique structural and chemical properties, which allow it to serve as a highly effective component in sensor design. The primary principles behind its function in this capacity involve its use as a stable, high-surface-area scaffold and its intrinsic electrocatalytic capabilities. nih.gov Zirconium-based MOFs like MOF-808 are noted for their exceptional chemical stability in aqueous environments, which is a critical requirement for electrochemical applications. mdpi.comresearchgate.net
A common sensing mechanism involves modifying an electrode with a MOF-808 composite material. For instance, a nanocomposite of MOF-808 and carbon nanotubes (CNTs) can be used to create a platform for a label-free electrochemical immunosensor. nih.gov In such a system, biomolecules like antibodies are immobilized on the MOF-808/CNT-modified electrode. nih.govnih.gov The detection principle relies on the specific binding of the target analyte (e.g., a cancer biomarker) to the immobilized antibody. This binding event blocks the diffusion of a redox probe, such as [Fe(CN)6]4−/3−, to the electrode surface. nih.gov Consequently, the electrochemical signal (voltammetric or amperometric) decreases, and this change is proportional to the concentration of the analyte. nih.gov
Material Aspects in Drug Delivery Research
The utility of MOF-808(Zr) as a drug delivery system (DDS) is fundamentally linked to its engineered porous architecture. acs.orgnih.gov MOF-808 is characterized by a highly porous structure with a large surface area and significant pore volume, which are desirable attributes for encapsulating therapeutic agents. acs.orgnih.gov The framework is constructed from [Zr₆O₄(OH)₄] clusters linked by 1,3,5-benzenetricarboxylate (BTC), creating a structure with adamantane-like cages approximately 18 Å in diameter, interconnected by hexagonal windows of about 10 Å. researchgate.netnih.gov This specific topology provides ample space for the loading of drug molecules.
The process of loading therapeutic cargo, such as the chemotherapeutic agents floxuridine (B1672851) (FUDR) and carboplatin (B1684641) (CARB), is achieved by immersing the MOF-808 nanoparticles in a solution containing the drugs. acs.orgnih.gov The polar functional groups on the drug molecules are expected to form noncovalent interactions with the polar Zr₆ secondary building units (SBUs) within the MOF's pores. acs.org The efficiency of drug loading is influenced by the MOF's porosity, with studies showing that activation protocols can enhance the pore accessibility and, consequently, the amount of drug loaded. acs.orgnih.gov For example, loading is confirmed by a reduction in the material's surface area and pore volume after encapsulation, as the cargo occupies the internal voids. researchgate.net
The release of the encapsulated cargo can be triggered by the specific chemical environment. Zirconium-based MOFs, while stable, can be disassembled by nucleophilic anions like phosphates, which are present in biological systems. researchgate.netresearchgate.net This provides a mechanism for controlled release, where the framework degrades to free the drug molecules. researchgate.netresearchgate.net Drug release profiles often show an initial burst release followed by a sustained, long-term release, which can be advantageous for maintaining therapeutic concentrations. nih.gov
Table 1: Drug Loading Capacities in MOF-808(Zr)
| Drug Cargo | Loading Capacity (wt%) | MOF System | Reference(s) |
| Acriflavine (ACF) | 4.1 | Pristine MOF-808 | nih.gov |
| Carboplatin (CARB) | ~10 | Pristine MOF-808 | researchgate.net |
| Floxuridine (FUDR) | ~1 | Pristine MOF-808 | researchgate.net |
To improve the therapeutic efficacy and reduce off-target side effects, the surface of MOF-808 nanoparticles can be chemically modified. These functionalization strategies are designed to enable targeted delivery to specific cells, such as cancer cells, and to enhance the interaction with the biological environment. acs.orgrsc.org
A prominent strategy involves coating the MOF-808 nanoparticles with polymers that can recognize and bind to specific receptors overexpressed on cancer cells. acs.orgnih.gov For example, a poly(acrylic acid-mannose acrylamide) (PAAMAM) glycopolymer has been used to functionalize MOF-808 loaded with carboplatin and floxuridine. acs.orgrsc.org The mannose moieties on the polymer backbone specifically target lectins, which are sugar-binding proteins often overexpressed on the surface of cancer cells like the human hepatocellular carcinoma cell line HepG2. acs.orgnih.govnih.gov This specific interaction facilitates the uptake of the nanoparticles via receptor-mediated endocytosis, leading to a highly selective and effective drug delivery to the tumor cells. nih.govnih.gov The polyvalent nature of the glycopolymer enhances the binding affinity through the "glycocluster effect," where multiple weak interactions combine to create a strong and specific bond. nih.gov
Another successful functionalization approach is the decoration of MOF-808 with folic acid-conjugated chitosan (B1678972) (CS-FA). acs.org Folic acid is a well-known targeting ligand because the folate receptor is frequently overexpressed on the surface of various cancer cells, including MCF-7 breast cancer cells. nih.govacs.org By conjugating folic acid to the MOF-808 surface, the resulting nanocarrier can selectively bind to and be internalized by these cancer cells, thereby concentrating the therapeutic payload (e.g., Quercetin) at the desired site. acs.org This strategy not only enhances the cytotoxicity towards cancer cells but also enables pH-dependent drug release, further improving its therapeutic profile. acs.org
Engineering of Porous Structures for Cargo Loading and Release
Environmental Remediation Research
MOF-808(Zr) serves as a robust platform for the catalytic degradation of emerging environmental contaminants. While pristine MOF-808 is not highly catalytic on its own, its stable structure and highly tunable zirconium-oxo clusters make it an excellent support for anchoring catalytically active metal sites. rsc.orgrsc.org This is exemplified in the degradation of tyrosol, an endocrine-disrupting compound, through Fenton-like reactions. rsc.org
The mechanism involves engineering the MOF-808 framework to stabilize single-site copper catalysts (Cu-MOF-808). rsc.orgrsc.org The Zr₆O₈ clusters within the MOF structure act as secure anchoring points for the redox-active copper sites. rsc.org These supported copper sites then catalyze the decomposition of hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. rsc.orgmdpi.com These radicals subsequently attack and degrade the tyrosol molecules into less harmful products. rsc.org
To enhance the practical applicability and prevent the leaching of the catalytic metal, the Cu-MOF-808 can be incorporated into a mixed-matrix membrane (MMM). rsc.orgrsc.org This approach not only improves the stability of the catalyst under operational conditions but also significantly reduces copper leaching, a common challenge in heterogeneous Fenton catalysis. rsc.orgrsc.org A similar principle has been applied using iron-oxo clusters stabilized within MOF-808 to degrade bisphenol A (BPA), where the MOF's porous and acidic nature facilitates the capture of the pollutant before its degradation via a Fenton reaction. chemrxiv.org Furthermore, research has shown that defective Zr-OH/OH₂ sites within the MOF-808 structure can react with H₂O₂ to create peroxo-zirconium species, which are also effective oxidizing agents for contaminant degradation. acs.orgresearchgate.net
MOF-808(Zr) has demonstrated high efficiency in removing a wide range of pollutants from aqueous solutions through several distinct mechanisms, primarily driven by its high surface area, porous structure, and the chemical nature of its zirconium clusters. nih.govrsc.org
One of the primary mechanisms is electrostatic interaction . The central [Zr₆O₄(OH)₄]¹²⁺ cluster of MOF-808 is cationic, which gives it a strong affinity for anionic pollutants. nih.gov This principle is central to the highly efficient removal of perfluorooctane sulfonate (PFOS), where the anionic sulfonate group of PFOS is electrostatically attracted to the positively charged zirconium clusters. nih.govresearchgate.net This interaction also plays a role in the adsorption of other anionic species like chromate (B82759) (Cr₂O₇²⁻) and various anionic dyes. mdpi.com For these pollutants, the hydrated zirconium sites act as Brønsted acid centers (Zr-O-H) that effectively attract and bind anions. mdpi.com
Another key mechanism involves direct coordination and chemical adsorption at the zirconium cluster sites. The removal of heavy metals such as mercury (Hg(II)), cadmium (Cd(II)), and lead (Pb(II)) has been shown to occur through the involvement of the Zr–OH groups and free carboxylate (–COOH) groups within the MOF structure. rsc.orgrsc.org Similarly, the removal of nonsteroidal anti-inflammatory drugs relies on the chemical adsorption between the anionic pharmaceutical and incompletely coordinated, cationic zirconium sites. acs.org
Table 2: Adsorption Capacities of MOF-808(Zr) for Various Pollutants
| Pollutant | Adsorption Capacity (mg/g) | Adsorption Mechanism(s) | Reference(s) |
| Perfluorooctane Sulfonate (PFOS) | 939 | Electrostatic Interaction | nih.gov |
| Quinoline Yellow | 731 | Electrostatic Interaction, Brønsted Acidity | mdpi.com |
| Sunset Yellow | 642 | Electrostatic Interaction, Brønsted Acidity | mdpi.com |
| Mercury (Hg(II)) | 303 | Coordination with –COOH and Zr–OH groups | rsc.orgresearchgate.net |
| Potassium Dichromate (K₂Cr₂O₇) | 141.2 | Electrostatic Interaction, Brønsted Acidity | mdpi.com |
| Lead (Pb(II)) | 44.2 | Coordination with –COOH and Zr–OH groups | rsc.org |
| Cadmium (Cd(II)) | 42.9 | Coordination with –COOH and Zr–OH groups | rsc.org |
Future Research Directions and Emerging Paradigms for Mof 808 Zr
Advanced Defect Engineering for Tailored Applications
Defect engineering has emerged as a powerful tool to precisely tune the properties of MOF-808(Zr) for a wide range of applications. mdpi.com By intentionally introducing structural imperfections, such as missing linkers or clusters, the material's catalytic activity, adsorption capacity, and other functionalities can be significantly enhanced. mdpi.comrsc.orgliverpool.ac.uk
Several strategies are employed to create and control defects in MOF-808(Zr). One common method is the use of modulators, like acetic acid or trifluoroacetic acid, during synthesis. chemrxiv.orgoaepublish.com These modulators compete with the primary organic linker, 1,3,5-benzenetricarboxylic acid (BTC), leading to the formation of "missing linker" defects where a linker molecule is absent from its expected position in the crystal lattice. chemrxiv.orgrsc.org This creates open coordination sites on the zirconium clusters, which can act as active centers for catalysis. chemrxiv.org The concentration and type of modulator can be adjusted to control the density of these defects. chemrxiv.orgoaepublish.com
Another approach is the mixed-ligand or "mixed-linker" strategy. mdpi.comnih.gov This involves introducing a second, often ditopic, ligand along with the primary tritopic BTC linker during synthesis. mdpi.com The geometric mismatch of the secondary linker disrupts the perfect ordering of the framework, creating defects and altering the pore structure. rsc.org For example, using isophthalic acid or its derivatives as a co-ligand can introduce a controlled number of defects. mdpi.com
Post-synthetic methods also offer a high degree of control over defect creation. Alkaline etching, for instance, can selectively remove linkers from the synthesized MOF, exposing more active metal sites and significantly increasing properties like CO2 capture capacity. rsc.org
The presence of these defects has a profound impact on the material's properties. For example, missing linker defects can increase the Lewis acidity of the zirconium nodes, boosting catalytic activity for reactions like amide esterification and oxidative desulfurization. acs.orgcsic.es Defect-rich MOF-808 has also shown enhanced performance in the adsorption of pollutants and for CO2 capture. rsc.orgresearchgate.net In some cases, defects can even induce super-protonic conductivity in the material. oaepublish.comacs.org
Exploration of Novel Functionalization Chemistries and Composite Formations
The functionalization of MOF-808(Zr) provides a versatile platform for tailoring its chemical properties and introducing new functionalities. This can be achieved through both in-situ methods, where functionalized linkers are used during synthesis, and post-synthetic modification (PSM) techniques, where the pre-synthesized MOF is chemically altered. rsc.orgnih.gov
A common strategy is the use of functionalized 1,3,5-benzenetricarboxylic acid (BTC) linkers. For example, incorporating amine (-NH2) or nitro (-NO2) groups onto the linker can introduce basic or acidic sites, respectively, influencing the catalytic and adsorptive properties of the resulting MOF. nih.gov Mixed-ligand approaches, where a combination of functionalized and unfunctionalized linkers are used, allow for the creation of multivariate MOFs with complex and tunable functions. nih.gov
Post-synthetic modification (PSM) offers a powerful route to functionalize MOF-808(Zr) after its initial synthesis. nih.gov This can involve solvent-assisted linker exchange (SALE), where the original linkers are swapped with new, functionalized ones. nih.gov For instance, PSM has been used to introduce sulfate (B86663) groups onto the zirconium clusters, creating strong Brønsted acid sites and transforming the material into a superacid catalyst. rsc.org Similarly, ligands like L-cysteine and bipyridine-carboxylates have been incorporated post-synthetically to introduce specific functionalities. scribd.comchemrxiv.org The catechol moieties of dihydroxybenzoic acid (DHBA) have also been used to decorate the MOF-808 nodes, which can then be metalated with transition metals like copper. nih.gov
The formation of MOF-808(Zr) composites is another emerging area of research. By combining MOF-808 with other materials, synergistic effects can be achieved, leading to enhanced performance. For example, encapsulating platinum nanoparticles within the pores of MOF-808 has been shown to influence the material's stability and reactivity. nih.gov The creation of bimetallic MOF-808, such as Zr/Ce-MOF-808, has been achieved through aqueous synthesis, resulting in nanozymes with enhanced stability and reactivity for biological applications. nih.gov Iron-doped MOF-808 has also been synthesized, demonstrating superior adsorption capacities for certain pollutants. rsc.org
Integration of MOF-808(Zr) into Hybrid Materials and Devices
The integration of MOF-808(Zr) into larger, functional systems is a key step towards its practical application. This involves the creation of hybrid materials and the fabrication of devices that leverage the unique properties of the MOF.
A significant area of development is the coating of various substrates with MOF-808(Zr). A scalable, template-free, and aqueous solution-based method has been developed to coat textile fibers with MOF-808. acs.orgnih.gov These MOF-coated textiles exhibit high rates of nerve agent hydrolysis, making them promising for next-generation protective gear. acs.orgnih.gov
The fabrication of MOF-808(Zr) membranes is another important research direction. Ultrathin MOF-808 membranes have been prepared using an in-situ modulation strategy. dlut.edu.cn These membranes have shown excellent performance in antibiotic desalination, with high rejection rates for various antibiotics and low rejection for salts like NaCl. dlut.edu.cn The thickness and defect density of these membranes can be precisely controlled by adjusting the synthesis conditions, such as the concentration of modulators like trifluoroacetic acid (TFA). dlut.edu.cn
MOF-808(Zr) can also serve as a support for other catalytic materials. For instance, it has been used as a support for copper-based catalysts in the hydrogenation of CO2 to methanol (B129727). mdpi.com The MOF structure can transform in-situ during the reaction to create a mixed-phase support that promotes strong interactions with the copper catalyst, leading to enhanced activity and selectivity. mdpi.com
Furthermore, MOF-808(Zr) is being explored as a component in nanozymes. By creating bimetallic Zr/Ce-MOF-808 through a green and safe aqueous synthesis, researchers have developed remarkably water-stable materials with reliable nanozymatic reactivity for biological applications. nih.gov The integration of single-atom catalysts within the MOF-808 framework is another promising approach, where individual metal atoms are anchored to the zirconium nodes to create highly active and selective catalysts for reactions like CO oxidation. acs.org
In-depth Mechanistic Understanding through Operando and Advanced Spectroscopies
A deep understanding of the structure-property relationships and reaction mechanisms at the molecular level is crucial for the rational design of improved MOF-808(Zr) materials. Advanced spectroscopic techniques, particularly when used in an operando or in-situ fashion (i.e., while the material is functioning), are providing unprecedented insights.
Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are workhorse techniques for characterizing MOF-808(Zr). mdpi.com FTIR is routinely used to confirm the coordination of the carboxylate linkers to the zirconium clusters and to identify the presence of functional groups introduced through synthesis or post-synthetic modification. nih.govrsc.orgscribd.com For example, new vibrational bands can confirm the successful incorporation of ligands like L-cysteine or the sulfation of the zirconium clusters. rsc.orgscribd.com In-situ FTIR studies have been instrumental in elucidating reaction mechanisms, such as the amide esterification process catalyzed by MOF-808, by observing the interaction of reactants and intermediates with the catalyst's active sites in real-time. csic.es
Synchrotron-based techniques offer even more detailed structural information. X-ray absorption spectroscopy (XAS) and X-ray powder diffraction (XRPD) have been used to study the adsorption and decomposition of chemical warfare agent simulants on MOF-808. nih.gov These studies revealed that the simulant molecules directly coordinate to the zirconium clusters within the MOF pores, which is the key step leading to their decomposition. nih.gov Pair distribution function (PDF) analysis, another synchrotron-based method, has been used to determine the atomic structure of single metal sites incorporated into functionalized MOF-808. nih.govacs.org
Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) is another powerful technique for studying surface species and reaction intermediates. It has been used to analyze the effect of different modulators on the CO2 capture behavior of MOF-808 derivatives. rsc.org
These advanced spectroscopic methods, combined with other characterization techniques like thermogravimetric analysis (TGA), N2 sorption, and scanning electron microscopy (SEM), provide a comprehensive picture of the material's structure, stability, and porosity, and how these factors relate to its performance. mdpi.comnih.govrsc.org
Computational-Experimental Synergy in Material Design and Optimization
The synergy between computational modeling and experimental research is becoming increasingly vital for accelerating the design and optimization of MOF-808(Zr) materials. Density Functional Theory (DFT) calculations and other molecular modeling techniques are providing deep insights into the structural, electronic, and reactive properties of MOF-808(Zr), guiding experimental efforts and helping to interpret complex experimental data. chemrxiv.orgnih.gov
DFT calculations have been extensively used to study the structure of MOF-808(Zr) at the atomic level. For example, computational studies have helped to assign the proton topology of the zirconium-oxo clusters, which is crucial for understanding their reactivity. nih.gov Modeling has also been used to investigate the structure and stability of defects, such as missing linkers, and to understand how these defects influence the material's properties. rsc.org
In the realm of catalysis, computational methods are being used to elucidate reaction mechanisms and predict catalytic performance. DFT calculations have been employed to study the hydrogenation of CO2 over single-atom metal catalysts encapsulated within MOF-808. acs.org These studies can map out potential reaction pathways, identify rate-limiting steps, and predict which metal catalysts will be most active, thereby guiding the synthesis of more efficient catalysts. acs.org Similarly, theoretical studies have investigated the role of iron doping in enhancing the adsorption properties of MOF-808 for pollutants, revealing different binding modes that correlate with experimental adsorption data. rsc.org
The combination of computational modeling with advanced characterization techniques is particularly powerful. For instance, DFT calculations have been used in conjunction with FTIR spectroscopy to assign specific vibrational modes, providing a more precise understanding of the local chemical environment within the MOF. nih.govacs.org This synergy was crucial in confirming the binding of dihydroxybenzoic acid ligands to the zirconium nodes. nih.govacs.org
Furthermore, computational screening can be used to predict the properties of hypothetical MOF-808 derivatives, allowing researchers to prioritize the most promising candidates for experimental synthesis. This integrated computational-experimental approach is essential for navigating the vast chemical space of possible MOF-808 modifications and for accelerating the development of materials with tailored properties for specific applications.
Q & A
Q. What are the key structural features and synthesis methods of MOF-808(Zr)?
MOF-808(Zr) is a Zr-based metal-organic framework composed of Zr₆ clusters coordinated with trimesic acid (H₃BTC) and fumaric acid linkers, forming a 3D porous structure with a high specific surface area (>700 m²/g) . Synthesis typically involves solvothermal methods using ZrCl₄ and organic linkers in solvents like water/formic acid mixtures . Structural characterization employs XRD for crystallinity, BET for surface area/pore analysis, and SEM/TEM for morphology .
Q. How does MOF-808(Zr) perform in catalytic applications such as oxidative desulfurization?
MOF-808(Zr) exhibits high catalytic efficiency in oxidative desulfurization (ODS) due to its Lewis acidic Zr sites. For example, defect-engineered MOF-808 achieved 97.66% dechlorination of model oils under optimized conditions (50°C, 2 h, 1:40 catalyst-to-oil ratio) . The catalytic mechanism involves Zr nodes activating oxidants (e.g., H₂O₂) to generate reactive oxygen species that degrade sulfur-containing compounds like dibenzothiophene (DBT) .
Q. What are the adsorption capabilities of MOF-808(Zr) for biomolecules like fructose?
MOF-808(Zr) selectively adsorbs fructose over glucose (selectivity ratio: 5.0) due to its abundant Zr open metal sites, which form stronger interactions with fructose’s hydroxyl groups. Breakthrough experiments using MOF-808-packed columns demonstrated efficient separation, attributed to tunable defect concentrations and pore accessibility .
Advanced Research Questions
Q. How can defect engineering enhance MOF-808(Zr)’s catalytic performance?
Defects in MOF-808(Zr) are introduced via post-synthetic treatments (e.g., NH₄HCO₃ etching at room temperature) to create unsaturated Zr sites, increasing active site density . Advanced characterization with EXAFS confirmed that defects alter the coordination environment of Zr nodes, enhancing catalytic activity in reactions like peptide bond hydrolysis (rate acceleration >10⁴-fold compared to uncatalyzed reactions) . Acid/thermal treatments or mixed-linker strategies further modulate defect density and stability .
Q. What mechanistic insights explain MOF-808(Zr)’s peroxidase-like activity at neutral pH?
MOF-808(Zr) mimics natural peroxidases via Zr-OH(H₂O) groups that activate H₂O₂, enabling colorimetric detection of H₂O₂ (detection limit: 4.5 μM) and glucose (5.7 μM). The catalytic activity is pH-independent (1.5–9.0) and involves substrate binding to Zr sites, as validated by kinetic studies and competitive inhibition experiments with gluconic acid .
Q. How does Fe³⁺ doping affect MOF-808(Zr)’s catalytic properties?
Fe³⁺ grafting onto Zr nodes via ligand exchange (e.g., using Fe(acac)₃ precursors) creates bifunctional active sites. Fe-MOF-808 showed 100% conversion and selectivity in benzyl alcohol oxidation to benzaldehyde, outperforming Fe-UiO-66. EXAFS analysis revealed Fe³⁺ binding to Zr nodes as monomeric species (Fe–O–Zr correlation), with no leaching after four cycles .
Q. What strategies improve MOF-808(Zr)’s stability and recyclability in harsh conditions?
Hybrid composites (e.g., Au/MOF-808) enhance stability by integrating plasmonic nanoparticles with MOF matrices. For example, 3D Au/MOF-808 achieved a surface-enhanced Raman scattering (SERS) enhancement factor of 5.91 × 10⁵ for thiram detection, withstanding six regeneration cycles while retaining 85% activity . Cross-linking with polymers (e.g., PVDF) also improves mechanical robustness in membrane applications .
Q. How does MOF-808(Zr) interact with proteins, and what are the implications for biocatalysis?
MOF-808(Zr) hydrolyzes peptide bonds in proteins like hen egg white lysozyme (55% fragmentation yield in 25 h at 60°C) via Zr₆O₈ clusters. Selectivity depends on residue size/hydrophobicity, with smaller/hydrophilic residues (e.g., glycine) hydrolyzed faster. NMR and quantum-chemical studies revealed substrate binding to two Zr centers, stabilizing transition states .
Methodological Considerations
Q. What advanced techniques are used to analyze MOF-808(Zr)’s coordination environment?
- EXAFS/XANES : Resolve local Zr/Fe coordination and bond distances (e.g., Fe–O–Zr correlations in Fe-MOF-808) .
- In situ FT-IR : Probe reaction mechanisms, such as amide esterification pathways on Zr nodes .
- XPS : Identify surface composition changes in composites (e.g., Bi₂S₃/MOF-808 for antibiotic degradation) .
Q. How can MOF-808(Zr) be tailored for specific separation applications?
- Fluorination : Enhances hydrophobicity for organic-organic pervaporation (e.g., dye separation) .
- Mixed-matrix membranes : Combine MOF-808 with polymers (e.g., PVDF) to improve selectivity in gas separation .
Contradictions and Limitations
- Defect engineering trade-offs : While NH₄HCO₃ treatment increases defect density, excessive etching reduces crystallinity and stability .
- Biomolecule selectivity : MOF-808(Zr) shows lower activity toward bulky proteins (e.g., BSA) compared to Ce-based catalysts, highlighting limitations in active site accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
